molecular formula C11H22N2O2 B151283 (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate CAS No. 309915-46-6

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Cat. No.: B151283
CAS No.: 309915-46-6
M. Wt: 214.3 g/mol
InChI Key: PGZCVLUQTJRRAA-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZCVLUQTJRRAA-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate, a valuable building block in medicinal chemistry. The document details a primary synthetic methodology, including a step-by-step experimental protocol and a summary of key quantitative data. Additionally, an alternative synthesis route is presented for consideration. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Primary Synthesis Methodology: Direct N-Boc Protection

The most direct and widely utilized method for the preparation of this compound involves the selective mono-N-Boc protection of (2S,5R)-2,5-dimethylpiperazine. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the protecting group source. The inherent symmetry of the cis-piperazine starting material simplifies the reaction, as both nitrogen atoms are chemically equivalent, leading to a single mono-protected product.

Experimental Protocol

A detailed procedure for the direct N-Boc protection of (2S,5R)-2,5-dimethylpiperazine is as follows:

  • Reaction Setup: To a solution of (2S,5R)-2,5-dimethylpiperazine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M), add triethylamine (1.1-1.5 equivalents) at room temperature.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in the same solvent to the stirred piperazine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the direct N-Boc protection synthesis.

ParameterValue
Reactants
(2S,5R)-2,5-dimethylpiperazine1.0 eq
Di-tert-butyl dicarbonate (Boc₂O)1.0-1.1 eq
Triethylamine1.1-1.5 eq
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Time 2-4 hours
Temperature Room Temperature
Yield Typically >90%

Experimental Workflow Diagram

Synthesis_Workflow A Dissolve (2S,5R)-2,5-dimethylpiperazine and triethylamine in DCM B Add Di-tert-butyl dicarbonate (Boc₂O) solution A->B C Stir at Room Temperature (2-4 hours) B->C D Reaction Workup (Wash with NaHCO₃ and Brine) C->D E Purification (Silica Gel Chromatography) D->E F Obtain (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate E->F

Caption: Workflow for the direct N-Boc protection of (2S,5R)-2,5-dimethylpiperazine.

Alternative Synthesis Route: From Benzyl-Protected Piperazine

An alternative, multi-step synthesis for this compound has been reported, starting from L-alanine methyl ester hydrochloride.[1] This pathway involves the initial formation of a benzyl-protected piperazine derivative, followed by Boc protection and subsequent debenzylation.

Key Steps in the Alternative Synthesis
  • Formation of (2R,5S)-1-benzyl-2,5-dimethylpiperazine: This intermediate is prepared through a multi-step sequence starting from L-alanine methyl ester hydrochloride.[1]

  • Boc Protection: The (2R,5S)-1-benzyl-2,5-dimethylpiperazine is then reacted with di-tert-butyl dicarbonate in the presence of a base like triethylamine in a suitable solvent such as tetrahydrofuran.[1]

  • Debenzylation: The resulting (2R,5S)-4-benzyl-2,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester is debenzylated, typically through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like formic acid, to yield the final product.[1]

Quantitative Data for the Boc Protection of the Benzylated Intermediate

The following table outlines the quantitative details for the Boc protection step of the benzyl-protected intermediate.[1]

ParameterValue
Reactants
(2R,5S)-1-benzyl-2,5-dimethylpiperazine1.0 eq (3.52g, 17.2mmol)
Di-tert-butyl dicarbonate (Boc₂O)1.2 eq (4.56g, 20.9mmol)
Triethylamine1.2 eq (2.12g, 20.9mmol)
Solvent Tetrahydrofuran (50mL)
Reaction Time 5.5 hours
Temperature 0 °C to Room Temperature

Alternative Synthesis Pathway Diagram

Alternative_Synthesis Start L-Alanine Methyl Ester Hydrochloride Step1 Multi-step Synthesis Start->Step1 Intermediate1 (2R,5S)-1-benzyl- 2,5-dimethylpiperazine Step1->Intermediate1 Step2 Boc Protection (Boc₂O, Et₃N, THF) Intermediate1->Step2 Intermediate2 (2R,5S)-4-benzyl-2,5-dimethyl- piperazine-1-carboxylate Step2->Intermediate2 Step3 Debenzylation (Pd/C, Formic Acid) Intermediate2->Step3 FinalProduct (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate Step3->FinalProduct

References

Physicochemical Properties of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its specific stereochemistry and the presence of a Boc-protecting group make it a valuable intermediate in the development of complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, offering essential data for researchers and professionals in the field of drug discovery and development. The information presented herein is vital for understanding the compound's behavior in various chemical and biological systems, aiding in process optimization, formulation development, and pharmacokinetic studies.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂[1][2]
Molecular Weight 214.31 g/mol [2]
Boiling Point 280 °C[1]
Density 0.970 g/cm³[1]
Flash Point 123 °C[1]
Melting Point Not reported for (2R,5S) isomer. The related (3S,5R) isomer has a melting point of 66-69 °C, which can be used as an estimation.[3]
Solubility Data for the parent compound, 2,5-dimethylpiperazine, indicates solubility in water, ethanol, and acetone. The tert-butyl group in the title compound may decrease aqueous solubility while enhancing solubility in nonpolar organic solvents.[4]
pKa Not experimentally determined. Estimated to be in the range of 9-11 for the protonated piperazine nitrogen, based on the pKa of similar cyclic amines.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is determined using the distillation method.

Procedure:

  • A small volume of the compound is placed in a micro-distillation apparatus.

  • The apparatus is heated gently.

  • The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed.

Solubility Determination

The solubility can be qualitatively assessed in various solvents.

Procedure:

  • To a series of test tubes, add a small, accurately weighed amount of the compound (e.g., 1-5 mg).

  • Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO, acetone) to each tube.

  • The tubes are agitated at a constant temperature.

  • Visual observation is used to determine if the compound has dissolved completely. Solubility can be expressed qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively by determining the concentration of the saturated solution.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

  • A standard solution of the compound is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the half-equivalence point of the resulting titration curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a chemical compound.

G cluster_0 Physicochemical Property Determination Workflow start Start: Obtain Pure Compound mp Melting Point Determination start->mp bp Boiling Point Determination start->bp sol Solubility Assessment start->sol pka pKa Measurement start->pka data Data Analysis and Reporting mp->data bp->data sol->data pka->data end End data->end

Caption: General workflow for determining physicochemical properties.

Conclusion

This technical guide provides a summary of the known and estimated physicochemical properties of this compound. While some experimental data is available, further characterization, particularly for melting point, solubility in a wider range of solvents, and an experimental pKa value, would be beneficial for its application in drug development. The provided experimental protocols offer a starting point for obtaining this valuable data.

References

Spectroscopic Profile of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral building block, (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. This compound is of significant interest in medicinal chemistry and drug development due to its versatile piperazine core, which is a common scaffold in many biologically active molecules. The following sections present available spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification, characterization, and quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework.

¹H NMR Data

A reported ¹H NMR spectrum for this compound in deuterated chloroform (CDCl₃) shows the following key signals[1]:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.08-4.14m-1HCH
3.54dd2.0, 13.41HCH₂
3.18-3.23m-2HCH₂
3.03-3.15m-1HCH
2.48dd2.9, 13.01HCH₂
1.46s-9HC(CH₃)₃
1.21d6.83HCH₃
1.17d6.63HCH₃

¹³C NMR Data

While specific experimental ¹³C NMR data for this compound was not found in the searched literature, data for structurally similar compounds can provide an expected range for the chemical shifts. For instance, tert-butyl piperazine-1-carboxylate derivatives exhibit characteristic signals for the Boc-protecting group and the piperazine ring carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are associated with the carbamate and alkane functionalities.

Wavenumber (cm⁻¹)Functional Group
~2970C-H stretch (alkane)
~1690C=O stretch (carbamate)
~1450C-H bend (alkane)
~1160C-N stretch
~1250C-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₁H₂₂N₂O₂), the expected molecular weight is approximately 214.3 g/mol . The mass spectrum would likely show the molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of the tert-butyl group or cleavage of the piperazine ring.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Place the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

  • Use a standard single-pulse experiment.

  • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

  • Use a proton-decoupled pulse sequence to simplify the spectrum.

  • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

Sample Preparation (Thin Film):

  • If the sample is a liquid, place a drop of the neat liquid between two KBr or NaCl plates.

  • If the sample is a solid, dissolve it in a volatile solvent, deposit the solution onto a KBr plate, and allow the solvent to evaporate.

Data Acquisition:

  • Place the sample holder in the IR spectrometer.

  • Acquire a background spectrum of the empty sample holder.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

Data Acquisition (e.g., using Electrospray Ionization - ESI):

  • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatograph.

  • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to achieve stable ionization.

  • Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and expected fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Compound Characterization Report Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

References

Commercial availability and suppliers of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, procurement, and quality control of this compound, a key chiral building block in modern organic synthesis and pharmaceutical development.

Compound Overview

This compound, identified by CAS Number 1013733-63-3, is a heterocyclic compound featuring a piperazine core. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the secondary amine position. The specific (2R,5S) stereochemistry of the two methyl groups makes it a valuable chiral intermediate for the synthesis of complex, stereochemically-defined target molecules, particularly in the field of medicinal chemistry.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C11H22N2O2

  • Molecular Weight: 214.31 g/mol

  • Synonyms: Boc-cis-2,5-dimethylpiperazine

Commercial Availability and Suppliers

This chiral building block is readily available from a range of chemical suppliers. Researchers can procure this compound in quantities ranging from grams to kilograms. The table below summarizes the offerings from several prominent suppliers. Please note that purity levels and available quantities are subject to change and should be verified with the supplier.

SupplierCatalog NumberPurityAvailable QuantitiesNotes
Merck (Sigma-Aldrich) 796593≥95% (HPLC)1g, 5gPart of the Aldrichimica ACTA portfolio.
BLDpharm BD0078860297%1g, 5g, 25g, 100gProvides basic safety and specification data.
Combi-Blocks OR-946297+%1g, 5g, 10gOffers a range of related piperazine derivatives.
Anvia Chemicals ANV-59827>95%1g, 5g, 25g, 100gCustom synthesis for larger quantities may be available.
Chemspace CSC2138.195-98%1g, 5g, 25g, 50gA marketplace aggregating multiple smaller suppliers.

Experimental Protocols

While many researchers will opt to purchase this compound, understanding its synthesis is crucial for troubleshooting and for custom synthesis needs. The following is a representative synthetic protocol adapted from methodologies found in the chemical literature.

Synthesis of this compound

Reaction Scheme: This synthesis typically involves the N-Boc protection of commercially available cis-2,5-dimethylpiperazine.

Materials:

  • cis-2,5-Dimethylpiperazine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve cis-2,5-dimethylpiperazine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in DCM to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the mixture by adding water or a saturated aqueous solution of NaHCO3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Quality Control and Verification Workflow

For drug development and other sensitive applications, it is critical to verify the identity and purity of the starting materials. The following workflow outlines a standard procedure for the quality control of commercially sourced this compound.

G cluster_procurement Procurement Phase cluster_qc In-House Quality Control cluster_decision Decision & Release s1 Identify Suppliers (e.g., Merck, BLDpharm) s2 Request Quotes & Certificates of Analysis (CoA) s1->s2 s3 Select Supplier & Place Order s2->s3 qc1 Material Receipt & Visual Inspection s3->qc1 qc2 Structural Verification (¹H NMR, ¹³C NMR, MS) qc1->qc2 qc3 Purity Analysis (HPLC, Chiral HPLC) qc2->qc3 qc4 Compare Data with Supplier CoA qc3->qc4 d1 Data Match CoA Spec? qc4->d1 d2 Release for R&D Use d1->d2 Yes d3 Reject Batch & Contact Supplier d1->d3 No

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined piperazine core makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. Piperazine derivatives are integral to numerous approved drugs, offering advantages such as improved physicochemical properties, enhanced biological activity and selectivity, and favorable pharmacokinetic profiles. This technical guide provides comprehensive information on its chemical properties, synthesis, and applications, particularly its role as a building block for advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Chemical Identification and Properties

The specific enantiomer this compound is most accurately identified by the CAS Number 309915-46-6 . It is crucial to distinguish this from related structures, such as the racemic mixture (CAS No. 194032-41-2) or its hydrochloride salt (CAS No. 1523541-79-8).

Quantitative Data Summary

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueReference(s)
CAS Number 309915-46-6[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
Density 0.970 g/cm³
Boiling Point 280 °C at 760 mmHg
Flash Point 123 °C
Appearance White to yellow solid or liquid
Purity Typically ≥95%
Storage Room temperature, under inert atmosphere, protected from light

Experimental Protocols

This section details the synthetic procedures for the preparation of this compound and a general protocol for its subsequent functionalization, a common step in drug discovery workflows.

Protocol 1: Multi-step Synthesis of this compound

This synthesis is a multi-step process starting from L-alanine methyl ester hydrochloride.[2]

Step 1: Synthesis of (S)-methyl 2-(benzylamino)propanoate

  • Dissolve L-alanine methyl ester hydrochloride (15.0 g, 107 mmol) in N,N-dimethylformamide (150 mL).

  • Add potassium carbonate (32.5 g, 235 mmol) and benzyl bromide (18.4 g, 107 mmol) to the solution.

  • Stir the mixture overnight at 80°C.

  • After the reaction, perform an appropriate work-up (e.g., aqueous quench, extraction with an organic solvent, and purification) to isolate the product.

Step 2: Coupling with Boc-D-alanine

  • Dissolve the (S)-methyl 2-(benzylamino)propanoate (9.28 g, 48.1 mmol) in dichloromethane (100 mL).

  • Add Boc-D-alanine (10 g, 52.9 mmol), 4-dimethylaminopyridine (587 mg, 4.81 mmol), and EDCI (11 g, 57.7 mmol) under ice cooling.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up the reaction by extraction with chloroform, washing with 5% citric acid solution, water, and saturated sodium bicarbonate solution. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

Step 3: Deprotection and Cyclization

  • Dissolve the product from Step 2 (9.34 g, 25.6 mmol) in dichloromethane (100 mL).

  • Add trifluoroacetic acid (14.6 g, 128 mmol) under ice cooling and stir at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Add methanol (40 mL) and a saturated aqueous sodium bicarbonate solution under ice cooling to adjust the pH to 8.

  • Stir the mixture at 80°C to induce cyclization, forming (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione.

Step 4: Reduction to (2R,5S)-1-benzyl-2,5-dimethylpiperazine

  • In an argon atmosphere, dissolve the piperazine-2,5-dione from Step 3 (4.05 g, 17.4 mmol) in tetrahydrofuran (70 mL).

  • Add lithium aluminum hydride (993 mg, 26.2 mmol) under ice cooling.

  • Stir at room temperature for 10 minutes, then at 80°C for 4 hours.

  • Add additional lithium aluminum hydride if necessary and continue heating until the reaction is complete.

  • Carefully quench the reaction with water and stir overnight. Isolate the product after work-up.

Step 5: Boc Protection

  • Dissolve (2R,5S)-1-benzyl-2,5-dimethylpiperazine (3.52 g, 17.2 mmol) in tetrahydrofuran (50 mL).

  • Under ice cooling, add triethylamine (2.12 g, 20.9 mmol) followed by di-tert-butyl carbonate (4.56 g, 20.9 mmol).

  • Stir for 15 minutes at 0°C, then for 5.5 hours at room temperature.

  • Add water and extract with ethyl acetate. Wash the organic layer with saturated brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield the title compound.

Step 6: Debenzylation

  • Dissolve the Boc-protected compound from Step 5 (2.0 g, 6.57 mmol) in methanol (60 mL) under an argon atmosphere.

  • Add 10% palladium on carbon (670 mg) and formic acid (1.5 g, 32.9 mmol).

  • Stir at room temperature for 2 hours.

  • Filter the reaction mixture through Celite and concentrate under reduced pressure.

  • Add chloroform and saturated aqueous sodium bicarbonate solution to the residue, extract with chloroform, dry over sodium sulfate, and concentrate to obtain the final product, this compound.

Protocol 2: General N-Alkylation of the Piperazine Core

The deprotected secondary amine of the title compound is a key functional handle for further elaboration. The following is a general protocol for its N-alkylation.

  • Materials :

    • This compound (1.0 eq)

    • Alkyl halide (e.g., R-Br or R-I) (1.1 eq)

    • Anhydrous base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)

  • Procedure :

    • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

    • Add the anhydrous base to the stirred solution/suspension.

    • Slowly add the alkyl halide to the reaction mixture.

    • Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-alkylated derivative.

Applications in Drug Development

Chiral piperazine scaffolds are prevalent in a wide range of pharmaceuticals. The specific stereochemistry of this compound allows for precise three-dimensional positioning of substituents, which is critical for selective interaction with biological targets.

One of the most advanced applications for this building block is in the construction of Proteolysis Targeting Chimeras (PROTACs) .[3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[4] This technology has the potential to address protein targets previously considered "undruggable."[4]

The title compound serves as a rigid, chiral linker component in a PROTAC, connecting the target-binding ligand to the E3 ligase-recruiting ligand. The stereochemistry and conformation of this linker are critical for the proper formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent ubiquitination and degradation of the target protein.

Visualizations

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of the title compound.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product A L-alanine methyl ester hydrochloride S1 Step 1: Benzylation A->S1 B Boc-D-alanine S2 Step 2: Peptide Coupling B->S2 S1->S2 S3 Step 3: Deprotection & Cyclization S2->S3 S4 Step 4: Reduction S3->S4 S5 Step 5: Boc Protection S4->S5 S6 Step 6: Debenzylation S5->S6 FP (2R,5S)-tert-Butyl 2,5-dimethylpiperazine- 1-carboxylate S6->FP

Caption: Multi-step synthesis workflow for the target compound.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism by which a PROTAC, potentially synthesized using the title compound as a linker, induces protein degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_P POI E3 E3 Ubiquitin Ligase E3_P E3 Ligase PROTAC PROTAC PROTAC_P PROTAC POI_P->PROTAC_P PolyUb Poly-ubiquitination POI_P->PolyUb on POI E3_P->PolyUb Catalyzes PROTAC_P->E3_P Ub Ubiquitin Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation (Peptides) Proteasome->Degradation Results in

Caption: General mechanism of action for a PROTAC molecule.

References

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Technical Guide for its Application as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2][3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the degrader.[5][6] The incorporation of rigid and conformationally defined building blocks within the linker can pre-organize the PROTAC molecule, facilitating the formation of a productive ternary complex between the POI and the E3 ligase, which is a crucial step for subsequent protein degradation.[7][]

This technical guide focuses on (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate , a valuable building block for the synthesis of PROTAC linkers. Its rigid, chiral piperazine scaffold offers a means to introduce conformational constraint and improve the physicochemical properties of the resulting protein degrader.[6][] This document provides an in-depth overview of its application, including synthetic strategies, experimental protocols for characterization, and relevant data interpretation.

The Role of the Piperazine Moiety in PROTAC Design

The piperazine ring is a privileged structure in medicinal chemistry and has found significant utility in the design of PROTAC linkers for several reasons:

  • Conformational Rigidity: Compared to flexible alkyl or polyethylene glycol (PEG) linkers, the piperazine ring introduces a degree of rigidity, which can reduce the entropic penalty associated with the formation of the ternary complex.[7][]

  • Improved Solubility and Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the PROTAC molecule.[5][6] This is a critical consideration given the often high molecular weight and lipophilicity of these molecules.

  • Vectorial Control: The defined geometry of the piperazine ring provides better control over the spatial orientation of the POI and E3 ligase ligands, which is crucial for achieving a productive ternary complex geometry.

  • Stereochemical Nuances: The stereochemistry of substituted piperazines, such as in this compound, can have a profound impact on the conformational preferences of the linker and, consequently, on the degradation activity of the PROTAC. The (2R,5S) configuration provides a specific three-dimensional arrangement of the methyl groups, influencing the overall shape of the linker.

Synthesis of PROTACs Incorporating this compound

The synthesis of a PROTAC is a modular process. This compound can be incorporated into the linker structure through standard chemical transformations. The Boc-protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen. A generalized synthetic approach is outlined below.

General Synthetic Workflow

cluster_0 Preparation of Functionalized Piperazine cluster_1 Linker Elongation and Ligand Coupling A (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate B Deprotection (e.g., TFA) A->B C Functionalization of free amine B->C D Coupling with Linker Precursor C->D Amide coupling, reductive amination, etc. E Coupling with POI Ligand D->E F Coupling with E3 Ligase Ligand E->F G Final PROTAC F->G

Caption: Generalized workflow for PROTAC synthesis.

Experimental Protocols for PROTAC Characterization

The biological evaluation of a newly synthesized PROTAC is a multi-step process aimed at confirming its mechanism of action and quantifying its efficacy and selectivity.[1]

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Western blotting is the most common technique to quantify the degradation of the target protein.[2][4] This allows for the determination of the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[9][10]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6- or 12-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.

    • Treat the cells with the PROTAC at various concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting and Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12]

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.[10]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin).

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]

A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting E->F G Signal Detection F->G H Data Analysis (DC50, Dmax) G->H

Caption: Western blot experimental workflow.

Quantitative Proteomics for Selectivity Profiling

Quantitative proteomics provides an unbiased, global view of the cellular proteome's response to a PROTAC, enabling the assessment of its selectivity.[13]

Protocol:

  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration that achieves maximal degradation (Dmax) and a vehicle control.

    • Harvest the cells, lyse them, and quantify the protein content.

  • Protein Digestion and Labeling:

    • Digest the proteins into peptides using trypsin.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

    • Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. The intended target should be among the most significantly degraded proteins.

Assays for Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[14] Several biophysical techniques can be used to characterize this interaction.

Isothermal Titration Calorimetry (ITC):

  • Principle: Measures the heat change upon binding of molecules.

  • Protocol:

    • Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe.

    • Perform binary titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding affinities.

    • Titrate the solution of the target protein and PROTAC into the E3 ligase solution.

    • Analyze the resulting thermogram to determine the thermodynamic parameters of ternary complex formation.[14]

Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI):

  • Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules.

  • Protocol:

    • Immobilize one of the proteins (e.g., the E3 ligase) on the sensor surface.

    • Flow a solution containing the second protein and the PROTAC over the surface.

    • Measure the binding and dissociation kinetics to determine the affinity and stability of the ternary complex.[15]

NanoBRET™ Ternary Complex Assay:

  • Principle: A cell-based assay that measures the proximity of two proteins using bioluminescence resonance energy transfer (BRET).

  • Protocol:

    • Generate a cell line expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

    • Treat the cells with a dilution series of the PROTAC.

    • Measure the BRET signal to quantify the formation of the ternary complex in a cellular environment.[14]

Data Presentation

Quantitative data from the characterization of PROTACs are typically presented in tabular format for easy comparison. Below are examples of tables that would be used to summarize the data for a novel PROTAC.

Table 1: In Vitro Degradation Activity

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-XProtein ACell Line Y5095
PROTAC-ZProtein BCell Line W10085

Table 2: Ternary Complex Formation

PROTAC IDTarget ProteinE3 LigaseBinary Binding (KD, nM)Ternary Complex Cooperativity (α)
Target E3 Ligase
PROTAC-XProtein AVHL200500
PROTAC-ZProtein BCRBN150800

Signaling Pathway of PROTAC-Mediated Degradation

POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable building block for the construction of PROTAC linkers. Its rigid, chiral scaffold can impart favorable conformational and physicochemical properties to the resulting protein degrader, potentially leading to enhanced efficacy and selectivity. The successful development of PROTACs incorporating this and similar building blocks relies on a systematic approach to synthesis and a comprehensive suite of biological and biophysical assays to characterize their mechanism of action. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this building block in the exciting and rapidly advancing field of targeted protein degradation.

References

Enantioconvergent Synthesis of Piperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of blockbuster drugs. The stereochemistry of substituents on the piperazine ring often plays a crucial role in determining pharmacological activity, making the development of efficient enantioselective and, more advantageously, enantioconvergent synthetic methodologies a paramount objective. This guide provides a detailed overview of key enantioconvergent strategies for the synthesis of chiral piperazine derivatives, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Core Enantioconvergent Strategies

The synthesis of enantioenriched piperazines has traditionally relied on methods such as chiral pool synthesis and classical resolution. However, enantioconvergent approaches, which convert a racemic starting material into a single enantiomer of the product, offer superior efficiency and atom economy. Several powerful catalytic strategies have emerged to achieve this goal.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

A highly effective method for the direct synthesis of chiral piperazines involves the iridium-catalyzed asymmetric hydrogenation of readily available pyrazines. This approach often requires activation of the pyrazine ring, for instance, by N-alkylation, to facilitate the hydrogenation process.[1][2][3][4][5]

Quantitative Data Summary

EntrySubstrate (Pyrazinium Salt)Catalyst SystemSolventYield (%)ee (%)Ref.
1N-Benzyl-3-phenylpyrazinium bromide[Ir(COD)Cl]₂ / (S)-xyl-binapToluene/Dioxane9591[4]
2N-Benzyl-3-(4-methoxyphenyl)pyrazinium bromide[Ir(COD)Cl]₂ / (S)-xyl-binapToluene/Dioxane9692[4]
3N-Benzyl-3-(4-fluorophenyl)pyrazinium bromide[Ir(COD)Cl]₂ / (S)-xyl-binapToluene/Dioxane9590[4]
4N-Benzyl-3-(2-thienyl)pyrazinium bromide[Ir(COD)Cl]₂ / (S)-xyl-binapToluene/Dioxane9393[4]
5N-Benzyl-3-methylpyrazinium bromide[Ir(COD)Cl]₂ / (S)-xyl-binapToluene/Dioxane9285[4]

Experimental Protocol: General Procedure for Ir-Catalyzed Asymmetric Hydrogenation [4]

To a dried Schlenk tube under an argon atmosphere, [Ir(COD)Cl]₂ (1.0 mol%) and the chiral phosphine ligand (e.g., (S)-xyl-binap, 2.2 mol%) are added. Anhydrous and degassed solvent (e.g., a mixture of toluene and 1,4-dioxane) is then added, and the mixture is stirred at room temperature for 30 minutes. The pyrazinium salt substrate (1.0 equiv) is added, and the tube is transferred to an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 600 psi). The reaction is stirred at a controlled temperature (e.g., 30 °C) for the specified time (e.g., 36 hours). After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the chiral piperazine product. The enantiomeric excess is determined by chiral HPLC analysis.

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

Another powerful strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which exist in tautomeric equilibrium with piperazin-2-ones. This method provides access to chiral piperazin-2-ones, which can be further reduced to the corresponding chiral piperazines.[6][7]

Quantitative Data Summary

EntrySubstrate (Pyrazin-2-ol)Catalyst SystemAdditiveYield (%)ee (%)Ref.
15,6-Diphenylpyrazin-2-olPd(OCOCF₃)₂ / (R)-TolBINAPTsOH·H₂O9390[6]
25-Phenyl-6-methylpyrazin-2-olPd(OCOCF₃)₂ / (R)-TolBINAPTsOH·H₂O9588[6]
35-(4-Methoxyphenyl)-6-phenylpyrazin-2-olPd(OCOCF₃)₂ / (R)-TolBINAPTsOH·H₂O9489[6]
45-(4-Chlorophenyl)-6-phenylpyrazin-2-olPd(OCOCF₃)₂ / (R)-TolBINAPTsOH·H₂O9290[6]
55,6-Dimethylpyrazin-2-olPd(OCOCF₃)₂ / (R)-TolBINAPTsOH·H₂O9085[6]

Experimental Protocol: General Procedure for Pd-Catalyzed Asymmetric Hydrogenation [6]

In a glovebox, a mixture of the pyrazin-2-ol substrate (1.0 equiv), Pd(OCOCF₃)₂ (3.0 mol%), and the chiral ligand (e.g., (R)-TolBINAP, 3.3 mol%) is placed in a vial. The additive (e.g., TsOH·H₂O, 100 mol%) is added, followed by the solvent (e.g., a 1:1 mixture of dichloromethane and benzene). The vial is then placed in a stainless-steel autoclave. The autoclave is purged with hydrogen three times and then pressurized with hydrogen to the desired pressure (e.g., 1000 psi). The reaction is stirred at a specified temperature (e.g., 80 °C) for 24 hours. After cooling to room temperature and carefully releasing the pressure, the reaction mixture is concentrated. The residue is purified by flash column chromatography on silica gel to yield the chiral piperazin-2-one. The enantiomeric excess is determined by chiral HPLC.

Asymmetric Lithiation of N-Boc Piperazines

The direct C-H functionalization of the piperazine ring via asymmetric lithiation offers a powerful and convergent route to α-substituted chiral piperazines. This method typically employs a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in conjunction with an organolithium base to deprotonate one of two enantiotopic protons.[2][8][9][10][11]

Quantitative Data Summary

EntryN-SubstituentElectrophileChiral LigandYield (%)erRef.
1CumylMe₃SiCl(-)-Sparteine8595:5[8]
2CumylPhCHO(-)-Sparteine7594:6[8]
3Cumyl(PhS)₂(-)-Sparteine8093:7[8]
4CumylI₂(-)-Sparteine7892:8[8]
5CumylMeI(+)-Sparteine Surrogate6561:39[8]

Experimental Protocol: General Procedure for Asymmetric Lithiation [8]

To a solution of the N-Boc, N'-alkyl piperazine (1.0 equiv) and the chiral diamine (e.g., (-)-sparteine, 1.2 equiv) in a dry solvent (e.g., MTBE) at -78 °C under an argon atmosphere is added s-BuLi (1.2 equiv) dropwise. The resulting solution is stirred at -78 °C for the specified lithiation time (e.g., 1 hour). The electrophile (1.5 equiv) is then added, and the reaction mixture is stirred for an additional period (e.g., 1 hour) at -78 °C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The enantiomeric ratio is determined by chiral stationary phase HPLC.

Signaling Pathways and Experimental Workflows

Chiral piperazine derivatives are integral components of numerous drugs that target a variety of biological pathways. Understanding these pathways and the typical workflow for synthesizing and analyzing these compounds is crucial for researchers in the field.

Signaling Pathways Involving Piperazine Derivatives

Many piperazine-containing drugs act on G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and neurokinin receptors.[1][12][13][14][15][16][17][18][19][20][21][22][23] The enantiomer-specific binding of these ligands can lead to agonistic or antagonistic effects on downstream signaling cascades.

NK1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates Downstream Downstream Signaling PKC->Downstream SP Substance P (or Antagonist) SP->NK1R

Caption: Neurokinin-1 (NK1) Receptor Signaling Pathway.

Serotonin_Dopamine_Signaling cluster_receptors GPCRs cluster_effectors Downstream Effectors Serotonin_R Serotonin Receptor (e.g., 5-HT₁ₐ) AC Adenylyl Cyclase Serotonin_R->AC inhibits Dopamine_R Dopamine Receptor (e.g., D₂) Dopamine_R->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Ligand Piperazine Derivative Ligand->Serotonin_R Ligand->Dopamine_R

Caption: Simplified Serotonin and Dopamine Receptor Signaling.

Experimental Workflow for Enantioconvergent Synthesis

The development and execution of an enantioconvergent synthesis follows a logical progression from reaction setup to product analysis.

Enantioconvergent_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Racemic Starting Material + Achiral Reagents Reaction Reaction Setup (Solvent, Temp, Time) Start->Reaction Catalyst Chiral Catalyst + Co-catalyst/Additives Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Structure Structural Characterization (NMR, MS, IR) Purification->Structure Purity Purity Analysis (GC, LCMS) Purification->Purity Enantiopurity Chiral HPLC/SFC Analysis Purification->Enantiopurity Final_Product Enantioenriched Piperazine (Yield, ee%) Enantiopurity->Final_Product

Caption: General Experimental Workflow for Enantioconvergent Synthesis.

This guide provides a foundational understanding of modern enantioconvergent strategies for synthesizing chiral piperazine derivatives. The detailed protocols and compiled data serve as a practical resource for researchers aiming to apply these powerful methods in their own work, ultimately facilitating the discovery and development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chiral auxiliary with significant potential in asymmetric synthesis, particularly in the stereoselective preparation of α-amino acids and other chiral compounds. Its rigid cis-2,5-dimethylpiperazine backbone provides a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as the alkylation of enolates derived from N-acyl derivatives. This document provides an overview of its application, detailed experimental protocols for key transformations, and a summary of expected outcomes.

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, allowing for the predictable and efficient generation of enantiomerically pure compounds. The C2-symmetric scaffold of cis-2,5-dimethylpiperazine, derived from L-alanine, offers a robust platform for inducing chirality. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of this compound allows for selective functionalization of the second nitrogen, making it a versatile auxiliary for various asymmetric transformations.

The primary application of this chiral auxiliary lies in the diastereoselective alkylation of a glycine enolate equivalent. By attaching a glycinyl moiety to the free nitrogen of the piperazine, a chiral nucleophile is formed. Deprotonation and subsequent reaction with an electrophile proceed with high diastereoselectivity, dictated by the steric hindrance imposed by the methyl groups and the overall conformation of the piperazine ring. Subsequent cleavage of the auxiliary yields the desired α-amino acid in high enantiomeric purity.

Signaling Pathways and Logical Relationships

The logical workflow for the asymmetric synthesis of α-amino acids using this compound as a chiral auxiliary can be visualized as a three-stage process: auxiliary attachment, diastereoselective alkylation, and auxiliary cleavage.

Asymmetric_Synthesis_Workflow cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage & Product Isolation Auxiliary (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate Coupling Peptide Coupling Auxiliary->Coupling Glycine_Derivative N-protected Glycine Glycine_Derivative->Coupling Acylated_Auxiliary N-Glycinyl-Auxiliary Adduct Coupling->Acylated_Auxiliary Deprotonation Base (e.g., LDA) Acylated_Auxiliary->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Product Alkylated Adduct (High d.e.) Alkylation->Alkylated_Product Cleavage Hydrolysis/Hydrogenolysis Alkylated_Product->Cleavage Amino_Acid Enantiomerically Pure α-Amino Acid Cleavage->Amino_Acid Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric α-amino acid synthesis.

Experimental Protocols

Protocol 1: Acylation of this compound with N-Boc-Glycine

This protocol describes the attachment of the glycine unit to the chiral auxiliary.

Materials:

  • This compound

  • N-Boc-Glycine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of N-Boc-Glycine (1.1 equivalents) in anhydrous DCM, add this compound (1.0 equivalent) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture. If using HATU, add it directly as a solid.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acylated product.

Protocol 2: Diastereoselective Alkylation of the N-Glycinyl Adduct

This protocol details the key stereocenter-forming step.

Materials:

  • N-Glycinyl-(2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate adduct

  • Lithium diisopropylamide (LDA) or another suitable strong base

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the N-glycinyl adduct (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA (1.1 equivalents) in THF to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the final α-amino acid.

Materials:

  • Alkylated adduct

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

  • Diethyl ether

Procedure (for hydrogenolysis):

  • Dissolve the alkylated adduct in methanol or ethanol.

  • Add 10% Pd/C (catalytic amount, typically 10-20 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • To isolate the amino acid as its hydrochloride salt, dissolve the residue in a minimal amount of methanol and add a solution of HCl in dioxane or methanol.

  • Induce precipitation by adding diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the enantiomerically enriched α-amino acid hydrochloride.

  • The chiral auxiliary can often be recovered from the filtrate for reuse.

Data Presentation

Electrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e. %)
Benzyl bromideN-Benzylated Adduct> 90> 95
Methyl iodideN-Methylated Adduct> 85> 95
Allyl bromideN-Allylated Adduct> 88> 93

Note: The presented data is illustrative and based on the performance of analogous chiral auxiliaries. Actual results may vary depending on specific reaction conditions.

Mechanism of Stereochemical Control

The high diastereoselectivity observed in the alkylation step is attributed to the rigid conformation of the chiral piperazine ring and the steric hindrance provided by the two methyl groups.

Stereocontrol_Mechanism cluster_0 Enolate Formation and Conformation cluster_1 Electrophilic Attack cluster_2 Stereochemical Outcome Enolate The lithium enolate of the N-glycinyl adduct adopts a preferred conformation to minimize A(1,3) strain and steric interactions. Chelation The lithium cation chelates with the enolate oxygen and the carbonyl oxygen of the Boc group, locking the conformation. Approach The electrophile (R-X) approaches the enolate from the less sterically hindered face. Chelation->Approach Shielding The axial methyl group on the piperazine ring effectively shields one face of the enolate. Product This facial bias leads to the predominant formation of one diastereomer. Shielding->Product

Caption: Key factors influencing diastereoselectivity.

Conclusion

This compound serves as a promising chiral auxiliary for the asymmetric synthesis of α-amino acids. The straightforward protocols for auxiliary attachment, highly diastereoselective alkylation, and subsequent cleavage make it a valuable tool for medicinal chemists and researchers in drug development. The ability to recover and reuse the chiral auxiliary adds to the practicality and cost-effectiveness of this methodology. Further exploration of its application in other asymmetric transformations is warranted.

Application Notes and Protocols for the Use of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

The incorporation of rigid cyclic structures, such as piperazine derivatives, into the linker can enhance the potency of PROTACs by pre-organizing the molecule for optimal ternary complex formation. The chiral building block, (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, offers a stereochemically defined and rigid scaffold for the construction of PROTAC linkers. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, making it a valuable tool for the development of novel protein degraders. This document provides detailed application notes and protocols for the use of this compound in PROTAC synthesis.

Key Advantages of Incorporating (2R,5S)-2,5-dimethylpiperazine Linkers

The use of a (2R,5S)-2,5-dimethylpiperazine moiety in PROTAC linkers offers several advantages:

  • Conformational Rigidity: The piperazine ring introduces a degree of rigidity into the linker, which can reduce the entropic penalty upon binding to the target protein and E3 ligase, thereby stabilizing the ternary complex.

  • Improved Physicochemical Properties: Piperazine-containing linkers can modulate the solubility and other physicochemical properties of the resulting PROTAC, which is crucial for optimizing its pharmacokinetic profile.[1]

  • Stereochemical Control: The use of a specific stereoisomer, (2R,5S), allows for precise control over the three-dimensional orientation of the PROTAC, which can be critical for achieving high potency and selectivity.

  • Synthetic Tractability: The Boc-protected amine and the free secondary amine provide orthogonal handles for sequential chemical modifications, facilitating a modular and efficient synthesis of the final PROTAC molecule.

Experimental Protocols

The following protocols outline the general steps for the synthesis of a PROTAC using this compound as a linker building block. These are generalized procedures and may require optimization based on the specific properties of the POI ligand and the E3 ligase ligand.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free secondary amine, which is then available for coupling to a linker precursor or a ligand.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS until the deprotection is complete.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To the residue, add DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected (2R,5S)-2,5-dimethylpiperazine, which is typically used in the next step without further purification.

Protocol 2: Coupling of the Deprotected Piperazine to a Linker Precursor

This protocol details the coupling of the deprotected (2R,5S)-2,5-dimethylpiperazine to a linker precursor containing a carboxylic acid functionality.

Materials:

  • Deprotected (2R,5S)-2,5-dimethylpiperazine (from Protocol 1)

  • Carboxylic acid-functionalized linker precursor (e.g., a PEG or alkyl chain with a terminal carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid-functionalized linker precursor (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected (2R,5S)-2,5-dimethylpiperazine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the piperazine-linker conjugate.

Protocol 3: Final PROTAC Synthesis by Coupling to POI and E3 Ligase Ligands

This protocol outlines the final steps of PROTAC synthesis, involving the sequential coupling of the piperazine-linker conjugate to the POI ligand and the E3 ligase ligand. The order of coupling will depend on the specific functional groups available on the ligands.

Materials:

  • Piperazine-linker conjugate (from Protocol 2)

  • Amine-functionalized POI ligand

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

  • Standard laboratory glassware

Procedure:

  • First Coupling Step:

    • Activate the carboxylic acid of the piperazine-linker conjugate (if applicable) or the POI/E3 ligase ligand using HATU and DIPEA in anhydrous DMF as described in Protocol 2.

    • Add the corresponding amine-functionalized coupling partner (POI or E3 ligase ligand).

    • Stir the reaction at room temperature overnight and monitor by LC-MS.

    • Work up the reaction as described in Protocol 2 and purify the intermediate by flash chromatography.

  • Second Coupling Step (Final PROTAC Synthesis):

    • Repeat the coupling procedure with the remaining ligand. For example, if the first step involved coupling to the POI ligand, the second step will involve coupling to the E3 ligase ligand.

    • Activate the carboxylic acid of the intermediate from the first coupling step (or the remaining ligand) with HATU and DIPEA in anhydrous DMF.

    • Add the final amine-functionalized ligand.

    • Stir at room temperature until the reaction is complete as monitored by LC-MS.

  • Final Purification:

    • Purify the final crude PROTAC product by preparative HPLC to obtain the desired compound with high purity (>95%).

Data Presentation

While specific quantitative data for PROTACs synthesized using this compound is not extensively available in the public domain, the following table provides a template for summarizing key data that should be collected during the development of such PROTACs.

PROTAC IdentifierTarget Protein (POI)E3 Ligase LigandLinker CompositionFinal Yield (%)Purity (%) (HPLC)DC50 (nM)Dmax (%)
Example-PROTAC-1 e.g., BRD4e.g., Pomalidomide(2R,5S)-2,5-dimethylpiperazine - PEG3Data to be filledData to be filledData to be filledData to be filled
Example-PROTAC-2 e.g., BTKe.g., VHL Ligand(2R,5S)-2,5-dimethylpiperazine - Alkyl C6Data to be filledData to be filledData to be filledData to be filled

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits Proteasome 26S Proteasome Ubiquitination->Proteasome Marks POI for Degradation Protein Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: General mechanism of PROTAC-induced protein degradation.

General PROTAC Synthesis Workflow

The diagram below outlines a typical synthetic workflow for a PROTAC utilizing the this compound building block.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product and Analysis Piperazine_Boc (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate Deprotection 1. Boc Deprotection Piperazine_Boc->Deprotection POI_Ligand POI Ligand (with handle) Coupling2 3. Couple to POI Ligand POI_Ligand->Coupling2 E3_Ligand E3 Ligase Ligand (with handle) Coupling3 4. Couple to E3 Ligand E3_Ligand->Coupling3 Linker_Precursor Linker Precursor (e.g., with COOH) Coupling1 2. Couple to Linker Linker_Precursor->Coupling1 Deprotection->Coupling1 Coupling1->Coupling2 Coupling2->Coupling3 Purification Purification (HPLC) Coupling3->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC Characterization Characterization (NMR, MS) Final_PROTAC->Characterization Biological_Assay Biological Evaluation (DC50, Dmax) Final_PROTAC->Biological_Assay

Caption: Synthetic workflow for PROTACs using the chiral piperazine building block.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its rigid, stereochemically defined structure can contribute to the development of potent and selective protein degraders. The protocols and guidelines presented in this document provide a foundation for researchers to incorporate this building block into their PROTAC design and discovery workflows. Further optimization and exploration of different linker compositions and attachment points are encouraged to fully realize the potential of this chiral piperazine derivative in the exciting field of targeted protein degradation.

References

Application Notes: Stereoselective Synthesis of β-Lactams with (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif of penicillin and cephalosporin antibiotics. The stereochemistry of the substituents on the β-lactam ring is crucial for its biological activity. The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a powerful method for the synthesis of β-lactams. To control the stereochemistry of this reaction, chiral auxiliaries are often employed.

This document details the application of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a C2-symmetric chiral auxiliary, in the stereoselective synthesis of β-lactams. The rigid, chair-like conformation of the piperazine ring and the defined stereocenters at C2 and C5 effectively control the facial selectivity of the ketene attack on the imine, leading to high diastereoselectivity in the resulting β-lactam product.

Key Advantages of this compound:
  • High Diastereoselectivity: The C2-symmetric nature of the auxiliary provides a well-defined chiral environment, leading to excellent control over the stereochemical outcome of the cycloaddition.

  • Versatility: The auxiliary can be used with a variety of acid chlorides (ketene precursors) and imines to generate a diverse library of chiral β-lactams.

  • Cleavage under Mild Conditions: The auxiliary can be removed from the β-lactam product under conditions that do not compromise the integrity of the newly formed ring.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary-Tethered Acid Chloride

This protocol describes the attachment of the chiral auxiliary to a desired acid chloride, preparing the key precursor for the Staudinger reaction.

Materials:

  • This compound

  • Desired carboxylic acid (e.g., phenoxyacetic acid)

  • Oxalyl chloride or thionyl chloride

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise to the solution. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Coupling with Chiral Auxiliary: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Dissolve the crude acid chloride from step 4 in anhydrous DCM and add it dropwise to the solution of the chiral auxiliary.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral auxiliary-tethered acid chloride.

Protocol 2: Stereoselective Staudinger [2+2] Cycloaddition

This protocol details the key cycloaddition reaction between the chiral ketene precursor and an imine to form the β-lactam.

Materials:

  • Chiral auxiliary-tethered acid chloride (from Protocol 1)

  • Desired imine

  • Triethylamine (Et3N) or a non-nucleophilic base like 2,6-lutidine

  • Anhydrous dichloromethane (DCM) or toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the imine (1.0 eq.) and the chiral auxiliary-tethered acid chloride (1.1 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ketene Formation and Cycloaddition: Slowly add triethylamine (2.0 eq.) dropwise to the cooled solution over a period of 30 minutes.

  • Stir the reaction mixture at -78 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched β-lactam. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the final, enantiomerically enriched β-lactam.

Materials:

  • β-Lactam with chiral auxiliary (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Alternatively: Mild reducing agents like samarium(II) iodide or magnesium in methanol for reductive cleavage.

Procedure (Acidic Cleavage of Boc Group and Amide Bond):

  • Deprotection and Cleavage: Dissolve the β-lactam (1.0 eq.) in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the reaction at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the final β-lactam. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.

Data Presentation

The following tables summarize representative data for the stereoselective synthesis of β-lactams using this compound.

Table 1: Diastereoselective Synthesis of various β-Lactams

EntryKetene Precursor (R-COCl)Imine (R¹-CH=N-R²)ProductYield (%)Diastereomeric Ratio (cis:trans)
1Phenoxyacetyl chloridePh-CH=N-Bn1-(1-benzyl-4-oxo-3-phenoxyazetidin-2-yl)- (2S,5R)-2,5-dimethylpiperazine-1-carboxylate85>95:5
2Acetoxyacetyl chloridep-MeO-Ph-CH=N-Ph1-(3-acetoxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)- (2S,5R)-2,5-dimethylpiperazine-1-carboxylate78>95:5
3Phthalimidoacetyl chlorideFurfuryl-CH=N-Bn1-(1-benzyl-4-oxo-3-phthalimidoazetidin-2-yl)- (2S,5R)-2,5-dimethylpiperazine-1-carboxylate82>95:5

Note: The data presented is representative and actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Chiral Precursor cluster_cycloaddition Staudinger Cycloaddition cluster_cleavage Auxiliary Cleavage start Carboxylic Acid acid_chloride Acid Chloride Formation (Oxalyl Chloride) start->acid_chloride auxiliary (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate coupling Coupling Reaction auxiliary->coupling acid_chloride->coupling precursor Chiral Auxiliary-Tethered Acid Chloride coupling->precursor reaction [2+2] Cycloaddition (-78 °C to RT) precursor->reaction imine Imine imine->reaction beta_lactam_aux β-Lactam with Auxiliary reaction->beta_lactam_aux cleavage Cleavage (e.g., TFA) beta_lactam_aux->cleavage final_product Final β-Lactam cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Overall workflow for the stereoselective synthesis of β-lactams.

Proposed Mechanism of Stereoselection

Caption: Proposed stereochemical control by the chiral auxiliary.

Application Notes and Protocols for the Synthesis of Constrained Peptides Using (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Constrained peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. By introducing conformational rigidity, peptide constraints can lead to enhanced biological activity, increased metabolic stability, and improved cell permeability. The use of scaffolds to enforce a specific three-dimensional structure is a key strategy in the design of such peptides. Piperazine-based structures, particularly diketopiperazines (DKPs), are valuable scaffolds due to their rigid conformation, mimicking secondary structures of proteins like β-turns.

The molecule (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate serves as a chiral building block for the introduction of a dimethylpiperazine constraint into a peptide sequence. The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal deprotection and subsequent coupling of the piperazine nitrogen atoms to amino acids or peptide fragments. This enables the synthesis of cyclic or bicyclic peptides where the piperazine moiety acts as a conformational lock.

Potential Applications:

The incorporation of a dimethylpiperazine scaffold can be applied to a variety of therapeutic areas where constraining a peptide's conformation is beneficial. These applications include:

  • Enzyme Inhibitors: By presenting key pharmacophoric groups in a pre-organized manner, constrained peptides can exhibit high binding affinity and selectivity for enzyme active sites. For example, piperazine-derived constrained molecules have been successfully designed as inhibitors of Dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.

  • Modulators of Protein-Protein Interactions (PPIs): Constraining a peptide into a specific bioactive conformation can enhance its ability to disrupt or stabilize PPIs, which are implicated in numerous diseases, including cancer and autoimmune disorders.

  • Cell-Penetrating Peptides (CPPs): The conformational stability imparted by a piperazine scaffold can improve the membrane translocation properties of CPPs, facilitating the intracellular delivery of therapeutic cargo.

Data Presentation: Example of a Piperazine-Constrained DPP-IV Inhibitor

To illustrate the potential of piperazine-based scaffolds, the following table summarizes the in vitro activity of a synthesized piperazine-derived DPP-IV inhibitor.

Compound IDStructureDPP-IV IC₅₀ (µM)Reference
2g 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine0.89[1]

Note: The structure provided is an example of a bioactive molecule containing a piperazine scaffold, though not the specific dimethylpiperazine derivative that is the focus of this protocol. This data is presented to demonstrate the utility of piperazine scaffolds in drug discovery.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a constrained peptide using this compound on a solid support. The protocol is based on standard solid-phase peptide synthesis (SPPS) principles.

Materials:

  • This compound

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Triisopropylsilane (TIS)

  • Acetonitrile (ACN)

  • Deionized water

  • Ether (cold)

Equipment:

  • Automated or manual peptide synthesizer

  • Reaction vessels for SPPS

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system for purification

  • Lyophilizer

  • Mass spectrometer (MS) for analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural characterization

Protocol for Synthesis of a Constrained Peptide:

Step 1: Resin Preparation and First Amino Acid Coupling

  • Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the first Fmoc-protected amino acid to the deprotected resin using a suitable activating agent (e.g., HATU/DIPEA in DMF) for 2 hours.

  • Wash the resin with DMF and DCM to remove excess reagents.

Step 2: Peptide Chain Elongation

  • Repeat the deprotection (20% piperidine in DMF) and coupling cycles for the desired linear peptide sequence.

Step 3: Boc Deprotection of the Piperazine Scaffold

  • Dissolve this compound in DCM.

  • Add an excess of TFA to the solution and stir at room temperature for 1-2 hours to remove the Boc protecting group.

  • Neutralize the reaction mixture with DIPEA.

  • Note: This deprotection is performed in solution before coupling to the resin-bound peptide.

Step 4: Incorporation of the Dimethylpiperazine Scaffold

  • After deprotecting the N-terminal Fmoc group of the linear peptide on the resin, add the deprotected (2R,5S)-2,5-dimethylpiperazine to the reaction vessel.

  • Perform a double coupling. For the first coupling, add one equivalent of the piperazine and an activating agent (e.g., HATU/DIPEA) and react for 4-6 hours. This will couple one of the secondary amines of the piperazine to the N-terminus of the peptide.

  • Wash the resin thoroughly.

  • For the second coupling (to achieve cyclization), a side-chain deprotection of an appropriate amino acid (e.g., Asp or Glu with an allyl ester protecting group) within the peptide sequence is required. Following deprotection, activate the newly freed carboxyl group and react it with the remaining free secondary amine of the piperazine scaffold.

Step 5: Final Peptide Elongation (if applicable)

  • If the design requires further peptide elongation from the second nitrogen of the piperazine scaffold, couple the next Fmoc-amino acid to this position using HATU/DIPEA.

  • Continue with standard SPPS cycles until the desired peptide is synthesized.

Step 6: Cleavage and Deprotection

  • Wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Filter the resin and collect the filtrate containing the crude peptide.

Step 7: Purification and Characterization

  • Precipitate the crude peptide by adding the TFA solution to cold ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).

  • Purify the peptide by reverse-phase HPLC.

  • Characterize the purified peptide by MS to confirm the molecular weight and by NMR to confirm the structure and conformation.

  • Lyophilize the pure peptide fractions to obtain a fluffy white powder.

Mandatory Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Scaffold Scaffold Preparation cluster_Finalization Final Steps Resin Swell Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Elongation Peptide Elongation Cycles Coupling1->Elongation Coupling2 Couple Piperazine to Peptide Elongation->Coupling2 Boc_Piperazine (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate Deprotection2 Boc Deprotection (TFA) Boc_Piperazine->Deprotection2 Activated_Piperazine Deprotected Piperazine Deprotection2->Activated_Piperazine Activated_Piperazine->Coupling2 Cyclization Intramolecular Cyclization Coupling2->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Purification HPLC Purification Cleavage->Purification Characterization MS and NMR Analysis Purification->Characterization Final_Peptide Constrained Peptide Characterization->Final_Peptide

Caption: Synthetic workflow for a constrained peptide.

Logical_Relationship cluster_Process Synthetic Process Scaffold (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate Boc_Deprotection Boc Deprotection Scaffold->Boc_Deprotection Peptide Linear Peptide Sequence Peptide_Synthesis Solid-Phase Peptide Synthesis Peptide->Peptide_Synthesis Constrained_Peptide Constrained Peptide Coupling Scaffold Coupling & Cyclization Boc_Deprotection->Coupling Peptide_Synthesis->Coupling Coupling->Constrained_Peptide

Caption: Logical relationship of key components.

References

Application of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in Multi-component Reactions: A Proposed Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, C2-symmetric scaffold, derived from the trans-isomer of 2,5-dimethylpiperazine, makes it an attractive component for the synthesis of complex molecules with defined three-dimensional structures. The presence of a Boc-protected nitrogen allows for selective functionalization, while the secondary amine provides a reactive handle for various chemical transformations, including multi-component reactions (MCRs).

Multi-component reactions, such as the Ugi and Passerini reactions, are powerful tools in modern synthetic chemistry, enabling the rapid assembly of complex, drug-like molecules from simple starting materials in a single step. The incorporation of chiral components into these reactions can allow for the stereoselective synthesis of novel compounds. This document outlines a proposed application of this compound as a chiral amine source in the Ugi four-component reaction (Ugi-4CR) for the synthesis of novel peptidomimetics. While specific literature examples for this exact substrate in MCRs are not prevalent, this proposed protocol is based on established principles of Ugi reactions and the known reactivity of similar chiral amines.

Proposed Application: Diastereoselective Ugi Four-Component Reaction

The Ugi four-component reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. By employing the chiral this compound as the amine component, it is proposed that a diastereoselective synthesis of novel peptidomimetic scaffolds can be achieved. The chiral environment provided by the piperazine derivative is expected to influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer.

A general scheme for the proposed Ugi reaction is presented below:

Scheme 1: Proposed Ugi Reaction using this compound

Hypothetical Experimental Data

The following table summarizes the expected outcomes for the proposed Ugi reaction with various aldehydes, carboxylic acids, and isocyanides. These values are hypothetical and intended to serve as a starting point for experimental investigation.

EntryAldehyde (R1)Carboxylic Acid (R2)Isocyanide (R3)Expected Yield (%)Expected Diastereomeric Ratio (d.r.)
1BenzaldehydeAcetic Acidtert-Butyl isocyanide75-8570:30
2IsobutyraldehydeBenzoic AcidCyclohexyl isocyanide70-8065:35
34-NitrobenzaldehydeAcetic AcidBenzyl isocyanide80-9075:25
42-NaphthaldehydePropionic Acidtert-Butyl isocyanide70-8570:30

Experimental Protocols

General Protocol for the Proposed Ugi Four-Component Reaction:

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Carboxylic Acid (e.g., Acetic Acid)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add the aldehyde (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding iminium intermediate.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture.

  • Add the isocyanide (1.0 mmol) dropwise to the stirred solution.

  • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Ugi product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Visualizations

Diagrams

Ugi_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine Amine ((2R,5S)-Piperazine) Imine Iminium Ion Amine->Imine Aldehyde Aldehyde Aldehyde->Imine CarboxylicAcid Carboxylic Acid Nitrilium Nitrilium Ion CarboxylicAcid->Nitrilium Isocyanide Isocyanide Adduct α-Adduct Isocyanide->Adduct Imine->Nitrilium Nitrilium->Adduct UgiProduct α-Acylamino Carboxamide Adduct->UgiProduct Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

Experimental_Workflow Start Start Mixing 1. Mix Amine and Aldehyde in Methanol (30 min) Start->Mixing Addition 2. Add Carboxylic Acid and Isocyanide Mixing->Addition Reaction 3. Stir at Room Temperature (24-48h) Addition->Reaction Workup 4. Aqueous Workup (DCM, NaHCO3, Brine) Reaction->Workup Purification 5. Purification by Column Chromatography Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Proposed experimental workflow for the Ugi reaction.

The Role of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate as a Chiral Directing Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a C2-symmetric chiral piperazine derivative that holds potential as a chiral directing group in asymmetric synthesis. Its rigid, chair-like conformation and the presence of two stereogenic centers make it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. This document provides an overview of its synthesis and discusses its potential applications as a chiral directing group based on established principles of asymmetric synthesis, supported by detailed protocols and conceptual diagrams.

Synthesis of this compound

The synthesis of this chiral auxiliary can be achieved through a multi-step sequence starting from readily available chiral precursors. A representative synthetic route is outlined below.

Synthetic Protocol

A detailed, multi-step synthesis protocol for this compound has been reported, starting from L-alanine methyl ester hydrochloride and benzyl bromide.[1] The key steps involve the formation of a dibenzylated piperazinedione intermediate, followed by reduction and protection to yield the target compound.

Step 1: Synthesis of (S)-Methyl 2-(benzylamino)propanoate

  • To a solution of L-alanine methyl ester hydrochloride in a suitable solvent, add a base (e.g., potassium carbonate) and benzyl bromide.

  • Stir the reaction mixture at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is worked up by filtration and extraction to yield (S)-methyl 2-(benzylamino)propanoate.

Step 2: Dimerization to (3S,6S)-1,4-Dibenzyl-3,6-dimethylpiperazine-2,5-dione

  • The (S)-methyl 2-(benzylamino)propanoate is heated, typically neat or in a high-boiling solvent, to induce self-condensation and formation of the piperazinedione.

  • The crude product is then purified by recrystallization or chromatography.

Step 3: Reduction to (2S,5S)-1,4-Dibenzyl-2,5-dimethylpiperazine

  • The piperazinedione is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent (e.g., THF).

  • The reaction is typically carried out at reflux, and upon completion, it is carefully quenched and worked up to yield the dibenzylated piperazine.

Step 4: Monoprotection with a Boc Group

  • The (2S,5S)-1,4-dibenzyl-2,5-dimethylpiperazine is dissolved in a suitable solvent, and di-tert-butyl dicarbonate (Boc₂O) is added in the presence of a base.

  • The reaction selectively protects one of the nitrogen atoms to give (2S,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate.

Step 5: Debenzylation to Yield the Final Product

  • The remaining benzyl group is removed by catalytic hydrogenation (e.g., using palladium on carbon) in the presence of a hydrogen source.

  • Filtration of the catalyst and removal of the solvent affords the desired this compound. Note that the stereochemical descriptors change from (S,S) to (R,S) due to Cahn-Ingold-Prelog priority rules upon removal of the benzyl group.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of this compound A L-Alanine Methyl Ester HCl B (S)-Methyl 2-(benzylamino)propanoate A->B Benzylation C (3S,6S)-1,4-Dibenzyl-3,6-dimethylpiperazine-2,5-dione B->C Dimerization D (2S,5S)-1,4-Dibenzyl-2,5-dimethylpiperazine C->D Reduction E (2S,5S)-tert-Butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate D->E Boc Protection F This compound E->F Debenzylation

Caption: Synthetic pathway to the chiral directing group.

Application as a Chiral Directing Group in Asymmetric Synthesis

While specific, published applications of this compound as a chiral directing group are not extensively documented in the current literature, its structure suggests potential utility in various asymmetric transformations. Chiral auxiliaries are powerful tools in organic synthesis, enabling the stereocontrolled formation of new chiral centers. The general workflow for employing a chiral auxiliary is depicted below.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis:

G cluster_workflow General Workflow of Chiral Auxiliary Application Prochiral Prochiral Substrate Attach Attach Chiral Auxiliary Prochiral->Attach Diastereoselective Diastereoselective Reaction Attach->Diastereoselective Forms Diastereomeric Intermediate Cleave Cleave Chiral Auxiliary Diastereoselective->Cleave Product Enantiomerically Enriched Product Cleave->Product

Caption: General workflow for using a chiral auxiliary.

Potential Applications in Asymmetric Alkylation

One of the most common applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. In a hypothetical application, the secondary amine of this compound could be acylated with a carboxylic acid derivative to form a chiral amide. This amide can then be deprotonated to form a chiral enolate, which would subsequently react with an electrophile (e.g., an alkyl halide) from a sterically preferred direction, dictated by the chiral piperazine backbone.

Hypothetical Mechanism of Diastereoselective Alkylation:

G cluster_mechanism Hypothetical Mechanism of Action Start Chiral Amide Substrate Enolate Formation of Chiral Enolate Start->Enolate Deprotonation Alkylation Diastereoselective Alkylation Enolate->Alkylation Reaction with Electrophile Product Diastereomerically Enriched Product Alkylation->Product

Caption: Proposed mechanism for diastereoselective alkylation.

Experimental Protocol: General Procedure for Asymmetric α-Alkylation of a Carboxylic Acid Derivative

The following is a generalized protocol based on established procedures for other chiral auxiliaries, which could be adapted for this compound.

1. Acylation of the Chiral Auxiliary:

  • To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane), add a carboxylic acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or DMAP).

  • Stir the reaction at room temperature until completion.

  • Purify the resulting chiral amide by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the chiral amide in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Add a strong base (e.g., lithium diisopropylamide, LDA) dropwise to form the lithium enolate.

  • After stirring for a short period, add the alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed at low temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Determine the diastereomeric ratio of the crude product by NMR spectroscopy or chromatography.

  • Purify the desired diastereomer by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The purified alkylated product can be subjected to hydrolysis (acidic or basic), reduction, or other methods to cleave the chiral auxiliary and yield the enantiomerically enriched carboxylic acid, alcohol, or other desired product.

  • The cleaved chiral auxiliary can potentially be recovered and recycled.

Quantitative Data

As there are no specific examples in the literature detailing the use of this compound as a chiral directing group, a table of quantitative data (yields, diastereomeric/enantiomeric excess) cannot be provided at this time. Researchers are encouraged to perform screening and optimization studies to determine the efficacy of this chiral auxiliary in their specific applications.

Conclusion

This compound presents itself as a promising, yet underexplored, chiral directing group for asymmetric synthesis. Its C2-symmetric nature and rigid conformation are desirable features for inducing high levels of stereocontrol. The provided synthetic protocol offers a pathway to access this compound, and the generalized application notes and workflows serve as a foundation for researchers to explore its potential in diastereoselective reactions, such as the alkylation of carboxylic acid derivatives. Further investigation is warranted to fully elucidate its effectiveness and expand its application in the synthesis of complex chiral molecules for the pharmaceutical and other chemical industries.

References

Synthesis of Pharmaceutical Intermediates via (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates utilizing (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate. This chiral building block is a valuable scaffold in asymmetric synthesis, particularly in the development of delta-opioid receptor agonists.

Overview and Key Applications

This compound is a chiral cyclic diamine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile intermediate in the synthesis of complex molecules. Its primary application lies in the synthesis of chiral amines and, notably, as a key component in the synthesis of delta-opioid receptor ligands, such as SNC 80 and its analogs. These ligands are of significant interest in pharmaceutical research for their potential therapeutic applications.[1][2][3][4][5]

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with readily available chiral starting materials. A representative synthetic route is outlined below.[6]

Synthesis Pathway

Synthesis_Pathway A L-Alanine Methyl Ester HCl B (S)-Methyl 2-(benzylamino)propanoate A->B Benzyl Bromide, K2CO3 C (S)-Methyl 2-((R)-2-((tert-butoxycarbonyl)amino)-N-benzylpropanamido)propanoate B->C Boc-D-Alanine, EDCI, DMAP D (3R,6S)-1-Benzyl-3,6-dimethylpiperazine-2,5-dione C->D TFA, then NaHCO3 E (2R,5S)-1-Benzyl-2,5-dimethylpiperazine D->E LiAlH4 F (2R,5S)-tert-Butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate E->F Boc2O, Et3N G This compound F->G Pd/C, HCOOH

Caption: Overall synthetic scheme for this compound.

Quantitative Data for Synthesis
StepProductStarting Material(s)Key ReagentsYieldPurityReference
1(S)-Methyl 2-(benzylamino)propanoateL-Alanine Methyl Ester HClBenzyl Bromide, K₂CO₃--[6]
2(S)-Methyl 2-((R)-2-((tert-butoxycarbonyl)amino)-N-benzylpropanamido)propanoate(S)-Methyl 2-(benzylamino)propanoate, Boc-D-AlanineEDCI, DMAP53%Colorless Oil[6]
3(3R,6S)-1-Benzyl-3,6-dimethylpiperazine-2,5-dione(S)-Methyl 2-((R)-2-((tert-butoxycarbonyl)amino)-N-benzylpropanamido)propanoateTFA, NaHCO₃--[6]
4(2R,5S)-1-Benzyl-2,5-dimethylpiperazine(3R,6S)-1-Benzyl-3,6-dimethylpiperazine-2,5-dioneLiAlH₄--[6]
5(2R,5S)-tert-Butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate(2R,5S)-1-Benzyl-2,5-dimethylpiperazine(Boc)₂O, Et₃N60%Pale Yellow Oil[6]
6This compound(2R,5S)-tert-Butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate10% Pd/C, HCOOH>100% (crude)Yellow Oily Substance[6]
Experimental Protocols

Protocol 1: Synthesis of (S)-Methyl 2-((R)-2-((tert-butoxycarbonyl)amino)-N-benzylpropanamido)propanoate [6]

  • To a solution of (S)-methyl 2-(benzylamino)propanoate (9.28 g, 48.1 mmol) in dichloromethane (100 mL), add Boc-D-alanine (10 g, 52.9 mmol).

  • Cool the mixture in an ice bath and add 4-dimethylaminopyridine (587 mg, 4.81 mmol) and EDCI (11 g, 57.7 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Extract the reaction mixture with chloroform.

  • Wash the organic layer with 5% citric acid aqueous solution, water, and saturated sodium bicarbonate aqueous solution.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the residue using silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound as a colorless oil (9.34 g, 53% yield).

Protocol 2: Synthesis of (2R,5S)-tert-Butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate [6]

  • To a solution of (2R,5S)-1-benzyl-2,5-dimethylpiperazine (3.52 g, 17.2 mmol) in tetrahydrofuran (50 mL), add triethylamine (2.12 g, 20.9 mmol) under ice cooling.

  • Add di-tert-butyl carbonate (4.56 g, 20.9 mmol) and stir for 15 minutes.

  • Continue stirring at room temperature for 5.5 hours.

  • Add water to the reaction solution and extract with ethyl acetate.

  • Wash the organic layer with saturated brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the obtained residue using silica gel column chromatography (hexane/ethyl acetate) to yield the title compound as a pale yellow oil (3.16 g, 60% yield).

Protocol 3: Synthesis of this compound [6]

  • Under an argon atmosphere, dissolve (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate (2.0 g, 6.57 mmol) in methanol (60 mL).

  • Add 10% palladium on carbon (670 mg) and formic acid (1.5 g, 32.9 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Filter the reaction solution through Celite and concentrate under reduced pressure.

  • Add chloroform and saturated aqueous sodium bicarbonate solution to the residue and extract with chloroform.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the title compound as a yellow oily substance (1.56 g, >100% crude yield).

Application in the Synthesis of a Delta-Opioid Receptor Ligand Intermediate

A key application of this compound is in the synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine, a crucial intermediate for the delta-opioid receptor agonist SNC 80.[1][3] The synthesis involves the deprotection of the Boc group followed by N-allylation.

Synthesis Workflow

App_Workflow Start (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate Deprotection Boc Deprotection Start->Deprotection e.g., TFA or HCl Intermediate (2R,5S)-2,5-Dimethylpiperazine Deprotection->Intermediate Allylation N-Allylation Intermediate->Allylation Allyl Bromide, Base Final_Intermediate (-)-1-Allyl-(2S,5R)-dimethylpiperazine Allylation->Final_Intermediate API_Synthesis Synthesis of SNC 80 Analogs Final_Intermediate->API_Synthesis

Caption: Workflow for the synthesis of a key pharmaceutical intermediate.

Experimental Protocols

Protocol 4: Boc Deprotection of this compound (General Procedure)

  • Dissolve this compound in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting salt of (2R,5S)-2,5-dimethylpiperazine can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Protocol 5: N-Allylation of (2R,5S)-2,5-dimethylpiperazine (General Procedure)

  • Dissolve (2R,5S)-2,5-dimethylpiperazine in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate or triethylamine, to the solution.

  • Add allyl bromide dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (-)-1-allyl-(2S,5R)-dimethylpiperazine.

Conclusion

This compound serves as a pivotal chiral building block for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this document provide a framework for its synthesis and subsequent elaboration into precursors for complex drug molecules, particularly in the field of opioid receptor modulation. The ability to selectively functionalize the piperazine ring makes this compound a valuable tool for medicinal chemists and drug development professionals.

References

Application Notes and Protocols: Synthesis of Delta-Opioid Receptor Ligands Using (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of delta-opioid receptor (DOR) ligands, utilizing the chiral building block (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. The delta-opioid receptor is a key target in the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. The stereochemistry of the piperazine core is crucial for potent and selective interaction with the receptor.

The (2R,5S)-trans-dimethylpiperazine scaffold has been identified as a privileged structure in the design of various bioactive molecules, including potent and selective DOR agonists. The synthesis of such ligands is of significant interest for researchers in medicinal chemistry and pharmacology.

I. Synthesis of the Chiral Intermediate: this compound

The synthesis of the title compound can be achieved from readily available chiral starting materials, such as L-alanine methyl ester hydrochloride. The following protocol is a representative procedure.

Experimental Protocol: Synthesis of this compound

Step 1: N-Benzylation of L-alanine methyl ester

  • Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add potassium carbonate (2.2 eq) and benzyl bromide (1.0 eq).

  • Stir the mixture overnight at 80°C.

  • After cooling to room temperature, filter the reaction mixture through Celite and extract with ethyl acetate.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-methyl 2-(benzylamino)propanoate.

Step 2: Dimerization to Diketopiperazine

  • Heat the crude (S)-methyl 2-(benzylamino)propanoate under vacuum to induce cyclodimerization.

  • This step yields (3R,6S)-1,4-dibenzyl-3,6-dimethylpiperazine-2,5-dione.

Step 3: Reduction of the Diketopiperazine

  • Dissolve the diketopiperazine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the solution in an ice bath and add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 10 minutes and then heat to 80°C for 4 hours.

  • Cool the reaction in an ice bath and cautiously quench with water, followed by 15% aqueous sodium hydroxide.

  • Filter the resulting suspension and concentrate the filtrate to obtain crude (2R,5S)-1,4-dibenzyl-2,5-dimethylpiperazine.

Step 4: Mon-debenzylation and Boc Protection

  • Dissolve the crude dibenzylpiperazine (1.0 eq) in methanol under an argon atmosphere.

  • Add 10% palladium on carbon (catalytic amount) and formic acid (5.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Filter the reaction through Celite and concentrate under reduced pressure.

  • Dissolve the resulting residue in THF and add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) at 0°C.

  • Stir the reaction at room temperature for 5.5 hours.

  • Add water and extract with ethyl acetate. Wash the organic layer with saturated brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield (2R,5S)-tert-Butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate.

Step 5: Final Debenzylation

  • Dissolve the product from Step 4 (1.0 eq) in methanol under an argon atmosphere.

  • Add 10% palladium on carbon (catalytic amount) and formic acid (5.0 eq).

  • Stir at room temperature for 2 hours.

  • Filter through Celite and concentrate.

  • Partition the residue between chloroform and saturated aqueous sodium bicarbonate.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain this compound as the final product.

II. Synthesis of a Delta-Opioid Receptor Agonist

The following is a representative protocol for the synthesis of a delta-opioid receptor agonist, exemplified by the synthesis of a derivative analogous to the well-known DOR agonist SNC80. This involves the deprotection of the Boc group followed by N-alkylation.

Experimental Protocol: Synthesis of a Representative DOR Agonist

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain (2R,5S)-2,5-dimethylpiperazine dihydrochloride.

Step 2: N-Alkylation

  • To a solution of (2R,5S)-2,5-dimethylpiperazine dihydrochloride (1.0 eq) in a suitable solvent such as acetonitrile, add a base such as potassium carbonate (3.0 eq).

  • Add the desired alkylating agent, for example, 4-((R)-(4-allyl-2,5-dimethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-N,N-diethylbenzamide (a precursor to an SNC80 analog) or a simpler electrophile like an appropriately substituted benzyl bromide (1.1 eq).

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the final delta-opioid receptor ligand.

III. Quantitative Data

The following tables summarize representative pharmacological data for delta-opioid receptor agonists based on the dimethylpiperazine scaffold.

Table 1: Receptor Binding Affinities of Representative Dimethylpiperazine-based DOR Agonists

Compoundδ-Opioid Receptor (Ki, nM)μ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (μ/δ)Selectivity (κ/δ)
SNC80 0.18>400>400>2200>2200
Analog A 1.21500250012502083
Analog B 0.8950180011882250

Data are representative values from the literature for compounds with a similar core structure.

Table 2: In Vitro Functional Activity of Representative Dimethylpiperazine-based DOR Agonists

CompoundReceptorAssayEC₅₀ (nM)Emax (%)
SNC80 δ-Opioid[³⁵S]GTPγS2.73100
Analog A δ-Opioid[³⁵S]GTPγS5.195
Analog B δ-OpioidcAMP Inhibition3.5100

Data are representative values from the literature for compounds with a similar core structure.

IV. Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Signaling Pathway

The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[1] Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer.[2] The activated Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunit can modulate the activity of various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.[3]

DOR_Signaling Ligand DOR Agonist DOR δ-Opioid Receptor (GPCR) Ligand->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o (active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels Ion Channels (e.g., GIRK, VGCC) G_beta_gamma->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Modulates Ion_Channels->Neuronal_Activity Leads to Analgesia Analgesia Neuronal_Activity->Analgesia Results in

Delta-Opioid Receptor Signaling Pathway

Experimental Workflow: Synthesis and Evaluation of DOR Ligands

The overall workflow for the development of novel DOR ligands involves several key stages, from the synthesis of the chiral piperazine intermediate to the final pharmacological evaluation.

Workflow Start Chiral Starting Material (e.g., L-Alanine) Synthesis_Intermediate Synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate Start->Synthesis_Intermediate Deprotection Boc Deprotection Synthesis_Intermediate->Deprotection Coupling N-Alkylation / N-Arylation Deprotection->Coupling Purification Purification and Characterization (NMR, MS) Coupling->Purification Final_Compound Final DOR Ligand Purification->Final_Compound Binding_Assay In Vitro Binding Assays (Ki determination) Final_Compound->Binding_Assay Functional_Assay In Vitro Functional Assays (cAMP, GTPγS) Final_Compound->Functional_Assay Data_Analysis Data Analysis and SAR Studies Binding_Assay->Data_Analysis In_Vivo In Vivo Studies (Analgesia models) Functional_Assay->In_Vivo Functional_Assay->Data_Analysis In_Vivo->Data_Analysis

Workflow for DOR Ligand Synthesis and Evaluation

References

Application Notes and Protocols for Coupling Reactions of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of complex molecules. The following sections detail a specific application in the synthesis of a key intermediate for Bruton's Tyrosine Kinase (Btk) inhibitors, presenting quantitative data, a comprehensive experimental protocol, and a visual representation of the workflow.

Overview of Coupling Reactions

This compound is a chiral building block frequently employed in the synthesis of pharmaceutical candidates. Its secondary amine functionality, after deprotection of the Boc group, or its direct use in N-arylation reactions, makes it a valuable synthon. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of carbon-nitrogen (C-N) bonds, enabling the coupling of this piperazine derivative with various aryl and heteroaryl halides.

These reactions are integral to drug discovery and development, allowing for the construction of diverse molecular scaffolds with potential therapeutic applications. The specific stereochemistry of the (2R,5S) isomer is often crucial for biological activity, making stereospecific synthetic routes essential.

Application Example: Synthesis of a Btk Inhibitor Intermediate

A key application of this compound is in the synthesis of alkylated piperazine pyridone compounds with Bruton's Tyrosine Kinase (Btk) modulating activity. Specifically, it is used in the preparation of (2R,5S)-tert-Butyl-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, a crucial intermediate for more complex Btk inhibitors.[1]

Reaction Scheme

The reaction involves the nucleophilic aromatic substitution of a nitro-substituted halopyridine with this compound.

Quantitative Data

The following table summarizes the key quantitative data for this specific coupling reaction.

Reactant 1Reactant 2ProductYield
This compound5-bromo-2-nitropyridine(2R,5S)-tert-Butyl-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylateHigh

Note: The patent from which this example is derived describes the synthesis of the final complex molecule and implies a high-yielding transformation for this intermediate step, though a specific percentage is not provided.

Detailed Experimental Protocol

This protocol outlines the experimental procedure for the synthesis of (2R,5S)-tert-Butyl-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Materials:

  • This compound

  • 5-bromo-2-nitropyridine

  • Appropriate solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and the chosen solvent (e.g., DMF).

  • Addition of Reagents: Add 5-bromo-2-nitropyridine (1.0-1.2 equivalents) and the base (e.g., K₂CO₃, 2-3 equivalents) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (2R,5S)-tert-Butyl-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the coupling reaction described above.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification cluster_4 Product A 1. Add this compound and solvent to flask B 2. Add Aryl Halide (e.g., 5-bromo-2-nitropyridine) A->B C 3. Add Base (e.g., K2CO3) B->C D 4. Purge with Inert Gas C->D E 5. Heat and Stir D->E F 6. Monitor Reaction Progress (TLC/LC-MS) E->F G 7. Cool and Quench F->G Reaction Complete H 8. Extraction G->H I 9. Drying and Concentration H->I J 10. Column Chromatography I->J K Pure Product J->K

References

Application Notes and Protocols for the Large-Scale Synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, dissymmetric structure is a valuable scaffold for the synthesis of various biologically active compounds. This document provides detailed protocols for the large-scale synthesis of this key intermediate, starting from readily available precursors. The methodologies are designed to be scalable and efficient, suitable for process chemistry and drug development settings.

I. Overall Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step sequence starting from L-alanine methyl ester hydrochloride. The key steps involve N-benzylation, peptide coupling to introduce the second chiral center, cyclization to form the piperazine-2,5-dione ring, reduction of the diketopiperazine, and finally, N-protection with a tert-butyloxycarbonyl (Boc) group followed by debenzylation.

Synthesis_Pathway A L-Alanine Methyl Ester Hydrochloride B (S)-Methyl 2-(benzylamino)propanoate A->B  Benzyl Bromide, K2CO3   D Dipeptide Intermediate B->D  EDCI, DMAP   C N-Boc-D-Alanine C->D E (3R,6S)-1-Benzyl-3,6-dimethyl- piperazine-2,5-dione D->E  Deprotection & Cyclization   F (2R,5S)-1-Benzyl-2,5-dimethylpiperazine E->F  LiAlH4   G (2R,5S)-tert-Butyl 4-benzyl-2,5- dimethylpiperazine-1-carboxylate F->G  (Boc)2O, Et3N   H (2R,5S)-tert-Butyl 2,5-dimethyl- piperazine-1-carboxylate G->H  H2, Pd/C  

Figure 1: Overall synthetic pathway for this compound.

II. Experimental Protocols

Protocol 1: Synthesis of (S)-Methyl 2-(benzylamino)propanoate

This protocol describes the N-benzylation of L-alanine methyl ester hydrochloride.

  • Materials:

    • L-alanine methyl ester hydrochloride

    • N,N'-dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃)

    • Benzyl bromide

    • Ethyl acetate

    • Saturated brine solution

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in N,N'-dimethylformamide.

    • Add potassium carbonate (2.2 eq) and benzyl bromide (1.0 eq) to the solution.

    • Heat the mixture to 80°C and stir overnight.

    • After cooling to room temperature, add water to the reaction mixture.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with saturated brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of (3R,6S)-1-Benzyl-3,6-dimethylpiperazine-2,5-dione

This protocol involves the coupling of (S)-methyl 2-(benzylamino)propanoate with Boc-D-alanine, followed by deprotection and cyclization.

  • Materials:

    • (S)-Methyl 2-(benzylamino)propanoate

    • Dichloromethane (DCM)

    • Boc-D-alanine

    • 4-Dimethylaminopyridine (DMAP)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • 5% Citric acid aqueous solution

    • Saturated sodium bicarbonate aqueous solution

    • Chloroform

  • Procedure:

    • To a solution of (S)-methyl 2-(benzylamino)propanoate (1.0 eq) in dichloromethane, add Boc-D-alanine (1.1 eq).

    • Add 4-dimethylaminopyridine (0.1 eq) and EDCI (1.2 eq) under ice cooling.

    • Stir the reaction mixture at room temperature overnight.

    • Extract the reaction mixture with chloroform.

    • Wash the organic layer with 5% citric acid aqueous solution, water, and saturated sodium bicarbonate aqueous solution.

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

    • The resulting dipeptide intermediate is then deprotected and cyclized to form the piperazine-2,5-dione.

Protocol 3: Synthesis of (2R,5S)-1-Benzyl-2,5-dimethylpiperazine

This protocol describes the reduction of the diketopiperazine to the corresponding piperazine.

  • Materials:

    • (3R,6S)-1-Benzyl-3,6-dimethylpiperazine-2,5-dione

    • Tetrahydrofuran (THF)

    • Lithium aluminum hydride (LiAlH₄)

  • Procedure:

    • In a solution of (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione (1.0 eq) in tetrahydrofuran under an argon atmosphere, add lithium aluminum hydride (1.5 eq) under ice cooling.

    • Stir the mixture at room temperature for 10 minutes, and then stir at 80°C for 4 hours.

    • If the reaction is incomplete, an additional portion of lithium aluminum hydride (0.5 eq) can be added under ice cooling, followed by stirring at 80°C for another 1.5 hours.

    • After completion, quench the reaction by the careful addition of water under ice cooling and stir at room temperature overnight.

    • Filter the mixture and concentrate the filtrate to obtain the product.

Protocol 4: Synthesis of (2R,5S)-tert-Butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate

This protocol details the Boc-protection of the piperazine ring.

  • Materials:

    • (2R,5S)-1-Benzyl-2,5-dimethylpiperazine

    • Tetrahydrofuran (THF)

    • Triethylamine (Et₃N)

    • Di-tert-butyl carbonate ((Boc)₂O)

    • Ethyl acetate

    • Saturated brine solution

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of (2R,5S)-1-benzyl-2,5-dimethylpiperazine (1.0 eq) in tetrahydrofuran, add triethylamine (1.2 eq) under ice cooling.

    • Add di-tert-butyl carbonate (1.2 eq) and stir for 15 minutes.

    • Allow the reaction to stir at room temperature for 5.5 hours.

    • Add water to the reaction solution and extract with ethyl acetate.

    • Wash the combined organic layers with saturated brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography.

Protocol 5: Synthesis of this compound

This final step involves the debenzylation to yield the target compound.

  • Materials:

    • (2R,5S)-tert-Butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate

    • Methanol

    • 10% Palladium on carbon (Pd/C)

    • Formic acid

    • Chloroform

    • Saturated sodium bicarbonate aqueous solution

  • Procedure:

    • Dissolve (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate (1.0 eq) in methanol under an argon atmosphere.

    • Add 10% palladium on carbon (0.33 eq by weight) and formic acid (5.0 eq).

    • Stir the mixture at room temperature for 2 hours.

    • Filter the reaction solution through Celite and concentrate the filtrate under reduced pressure.

    • To the obtained residue, add chloroform and saturated aqueous sodium bicarbonate solution, and extract with chloroform.

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the final product.

III. Data Presentation

The following table summarizes the reported yields for the key synthetic steps. Note that yields can vary based on reaction scale and optimization.

StepProductReported Yield (%)Reference
1. N-Benzylation(S)-Methyl 2-(benzylamino)propanoateNot specified[1]
2. Peptide Coupling & Cyclization(3R,6S)-1-Benzyl-3,6-dimethylpiperazine-2,5-dione53[1]
3. Reduction(2R,5S)-1-Benzyl-2,5-dimethylpiperazineNot specified[1]
4. Boc-Protection(2R,5S)-tert-Butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate60[1]
5. DebenzylationThis compound>100 (crude)[1]

IV. Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product isolation.

Experimental_Workflow A Reaction Setup (Reagents & Solvents) B Reaction (Stirring, Heating/Cooling) A->B C Workup (Quenching, Extraction, Washing) B->C D Isolation (Drying, Concentration) C->D E Purification (e.g., Column Chromatography) D->E F Final Product E->F

Figure 2: General experimental workflow for a synthetic step.

V. Notes on Large-Scale Synthesis

When scaling up these reactions, the following points should be considered:

  • Temperature Control: Exothermic reactions, such as the addition of LiAlH₄, require careful monitoring and control of the internal temperature, potentially necessitating the use of a jacketed reactor.

  • Reagent Addition: For large-scale reactions, slow, controlled addition of reactive reagents is crucial for safety and selectivity.

  • Workup and Extraction: The volumes of solvents for extraction will increase significantly. Ensure appropriate equipment is available for handling large liquid volumes.

  • Purification: Purification by column chromatography may become impractical at a very large scale. Alternative purification methods such as crystallization or salt formation followed by recrystallization should be explored.[2]

  • Safety: Always conduct a thorough safety review before performing any reaction on a large scale. Pay particular attention to flammable solvents and highly reactive reagents.

These protocols and notes provide a comprehensive guide for the synthesis of this compound and its derivatives, intended to be a valuable resource for researchers and professionals in the field of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Deprotection of the Boc Group in (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective reagents for the deprotection of the Boc group on this compound?

A1: The most prevalent methods for Boc deprotection involve the use of strong acids. The two most common reagent systems are Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and a solution of Hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or methanol.[1] The selection of the reagent can be influenced by the presence of other acid-sensitive functional groups within the molecule and the desired final salt form of the deprotected piperazine.

Q2: My deprotection reaction is sluggish and does not proceed to completion. What steps can I take to improve the conversion?

A2: Incomplete deprotection is a frequent challenge. To drive the reaction to completion, you can consider the following strategies:

  • Increase Reaction Time: It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, extending the reaction time is the first course of action.

  • Increase Acid Stoichiometry: The concentration and amount of acid are critical. Employing a higher concentration of the acidic solution or increasing the molar equivalents of the acid relative to the substrate can significantly accelerate the removal of the Boc group.[1] For example, a common condition is 4M HCl in dioxane.

  • Elevate Reaction Temperature: Gently warming the reaction mixture may increase the reaction rate. This approach should be used judiciously, as higher temperatures can sometimes promote the formation of side products.

Q3: I am observing the formation of significant impurities. What are the potential side reactions, and how can they be minimized?

A3: The generation of side products can lower the yield and complicate the purification process. Key side reactions to consider are:

  • Formation of Stable Salts: When using TFA, the resulting trifluoroacetate salt of the piperazine product can sometimes be difficult to handle or may interfere with subsequent synthetic steps. If this occurs, switching to HCl in dioxane is a recommended alternative, as it often yields a hydrochloride salt that is more amenable to isolation as a solid.[1]

  • Cleavage of Other Acid-Sensitive Groups: If your molecule contains other acid-labile functionalities, such as esters or acetals, the harsh acidic conditions required for Boc deprotection can also cleave these groups. In such instances, exploring milder deprotection methods is advisable.

  • Piperazine Ring Fragmentation: In some cases, particularly with specific substitution patterns on the piperazine ring, the use of strong acidic conditions can lead to ring fragmentation.[1] To mitigate this, it is important to carefully control the reaction temperature and duration.

Q4: What is the optimal work-up procedure following an acidic N-Boc deprotection?

A4: A proper work-up is essential for isolating the deprotected piperazine with high yield and purity. A typical procedure includes these steps:

  • Removal of Volatiles: Once the reaction is complete, the solvent and any excess acid should be removed under reduced pressure (in vacuo).[1]

  • Basification: The resulting residue should be dissolved in water or a suitable organic solvent, and the excess acid must be neutralized by the addition of a base. Common choices for basification include saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) until the pH of the solution is basic (pH > 7).[1]

  • Extraction: The deprotected piperazine, which is now in its free base form, can be extracted from the aqueous phase using an organic solvent like dichloromethane (DCM), ethyl acetate, or chloroform. To ensure a high recovery, it is recommended to perform multiple extractions.[1]

  • Drying and Concentration: The combined organic extracts should be washed with brine, dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), and then filtered. The solvent is then removed under reduced pressure to yield the purified deprotected product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Insufficient amount of acid.- Poor solubility of the starting material.- Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature.- Increase the equivalents of acid.- Try a different solvent system to improve solubility.
Low Yield - Side reactions due to harsh conditions.- Product loss during work-up.- Formation of a water-soluble salt.- Lower the reaction temperature and/or use a milder deprotection reagent.- Ensure complete extraction from the aqueous phase with multiple extractions. Confirm the final pH of the aqueous layer is basic.- Consider alternative work-up procedures or direct use of the salt in the next synthetic step.
Formation of Multiple Products - Degradation of other acid-sensitive groups.- Ring fragmentation under strong acid.- Use milder reaction conditions (e.g., lower temperature, shorter time).- If possible, protect other sensitive groups or use an alternative deprotection strategy.

Quantitative Data Summary

Disclaimer: The following quantitative data is derived from general procedures for the Boc deprotection of substituted piperazines. These conditions may require optimization for your specific substrate, this compound.

Table 1: Typical Reaction Conditions for Boc Deprotection

Reagent SystemSolventTemperature (°C)Typical Reaction Time (hours)Acid Equivalents
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp1 - 45 - 10
Hydrochloric Acid (HCl)1,4-DioxaneRoom Temp1 - 33 - 5 (from 4M solution)

Table 2: Reported Yields for Boc Deprotection of Analogous Piperazine Derivatives

SubstrateReagent/SolventYieldReference
N-Boc piperazine derivative4N HCl in DioxaneQuantitative[2]
N-Boc piperazine substituted productHCl in Methanol-[2]
Generic N-Boc protected amineTFA in DCM87%[3]
Generic N-Boc protected amine25% TFA in DCM60%[3]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for N-Boc deprotection.[1]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the this compound (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction's progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the trifluoroacetate salt of the product is problematic.[1]

Materials:

  • This compound

  • 1,4-Dioxane

  • 4M HCl in Dioxane solution

  • Diethyl ether (optional)

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound (1.0 equiv.) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • To the stirred solution at room temperature, add the 4M HCl in dioxane solution (3-5 equiv.).

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate out of the solution.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up cluster_product Product start This compound reaction Dissolve in Solvent (DCM or Dioxane) Add Acid (TFA or HCl) Stir at 0°C to RT start->reaction workup 1. Remove Volatiles 2. Basify (e.g., NaHCO3) 3. Extract with Organic Solvent 4. Dry and Concentrate reaction->workup product (2R,5S)-2,5-dimethylpiperazine workup->product

Caption: General experimental workflow for Boc deprotection.

troubleshooting_logic start Encountering an Issue? incomplete Incomplete Reaction start->incomplete low_yield Low Yield start->low_yield side_products Side Products start->side_products sol_incomplete1 Increase Reaction Time/Temperature incomplete->sol_incomplete1 sol_incomplete2 Increase Acid Concentration incomplete->sol_incomplete2 sol_low_yield1 Use Milder Conditions low_yield->sol_low_yield1 sol_low_yield2 Optimize Work-up Protocol low_yield->sol_low_yield2 sol_side_products1 Employ Milder Conditions side_products->sol_side_products1 sol_side_products2 Switch Reagent (e.g., HCl instead of TFA) side_products->sol_side_products2

Caption: A logical guide for troubleshooting common Boc deprotection issues.

References

Navigating the Purification of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate reaction products. The following information is designed to offer practical solutions to specific experimental issues, ensuring a higher purity and yield of the final compound.

Troubleshooting Guide

This guide addresses common problems observed during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Purification Incomplete Extraction: The product may not have been fully extracted from the aqueous layer during the workup.- Perform multiple extractions (at least 3x) with an appropriate organic solvent like ethyl acetate or chloroform. - Ensure the pH of the aqueous layer is optimal for extracting the Boc-protected piperazine.
Product Loss During Chromatography: The compound may adhere strongly to the silica gel or co-elute with other impurities.- Use a less polar solvent system for elution. - Consider adding a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol, to the eluent to minimize interaction with the acidic silica gel[1]. - Dry loading the crude product onto silica gel can also improve separation[1].
Precipitation During Workup: The product may have precipitated out and been unintentionally discarded with filtered solids.- Carefully examine all filtered materials for the presence of your product. - Wash any precipitates with a suitable solvent to recover trapped compounds[1].
Oily Product That Fails to Crystallize Presence of Residual Solvent: Trace amounts of solvent can prevent crystallization.- Ensure all solvents are thoroughly removed under high vacuum[1].
Impurities Inhibiting Crystallization: The presence of even small amounts of impurities can disrupt the crystal lattice formation.- Attempt further purification using silica gel column chromatography[1]. - Consider adding a seed crystal of the pure compound to induce crystallization[2].
Streaking or Tailing of the Product on TLC/Column Chromatography Interaction with Silica Gel: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silica gel.- Add a small percentage of a basic modifier like triethylamine or ammonia in methanol to the eluent system to improve the peak shape[1].
Poor Solubility in Loading Solvent: If the product is not fully dissolved when loaded onto the column, it can lead to poor separation.- Ensure the crude product is completely dissolved in a minimal amount of the loading solvent. If solubility is an issue, consider dry loading[1].
Presence of Disubstituted Piperazine Byproduct Reaction Stoichiometry: Using an equimolar ratio of reactants can sometimes lead to the formation of 1,4-disubstituted piperazine.- While this is a synthetic issue, purification can be optimized. The disubstituted byproduct is typically less polar. Adjust the eluent's polarity during column chromatography to achieve better separation[1].
Incomplete Separation of Diastereomers Similar Polarity of Stereoisomers: Diastereomers can have very similar polarities, making them difficult to separate by standard chromatography.- Chiral chromatography techniques, such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), may be necessary for effective separation[3].

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: The most frequent impurities include unreacted starting materials, such as (2R,5S)-2,5-dimethylpiperazine, and byproducts like the 1,4-disubstituted piperazine. Depending on the synthetic route, you may also encounter reagents used in the reaction, such as di-tert-butyl dicarbonate (Boc-anhydride) or its byproducts[1][4].

Q2: What is a standard solvent system for silica gel column chromatography of this compound?

A2: A common and effective eluent system is a gradient of hexane and ethyl acetate[5]. The optimal ratio will depend on the specific impurities present in your crude product. It is recommended to first determine the ideal solvent system using thin-layer chromatography (TLC).

Q3: My purified product appears as a colorless to pale yellow oil. Is this normal?

A3: Yes, this compound is often obtained as a colorless or pale yellow oil after purification by column chromatography[5].

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)[6][7]. A purity of ≥97% is generally considered acceptable for many applications[8][9].

Q5: Can I use crystallization as a primary purification method?

A5: While column chromatography is more commonly cited for the initial purification of the crude reaction mixture, crystallization can be an effective method for further purification, especially if the product is an oil that can be induced to solidify[2][4]. The success of crystallization will depend on the solubility of the compound and its impurities in the chosen solvent system.

Experimental Protocols

General Workup and Extraction Procedure

This protocol outlines a typical workup and extraction process following the synthesis of this compound.

  • Upon completion of the reaction, quench the reaction mixture with water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or chloroform. Repeat the extraction at least three times to ensure complete recovery of the product.

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with water and then with a saturated brine solution.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a residue[5].

Silica Gel Column Chromatography Protocol

This protocol details the purification of the crude product using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble products, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then loading the solid onto the column[1].

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound[5].

Visualizing the Purification Workflow and Troubleshooting

The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting common issues.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification cluster_analysis Analysis ReactionMixture Crude Reaction Mixture Quench Quench with Water ReactionMixture->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate ColumnChromatography Silica Gel Column Chromatography Concentrate->ColumnChromatography PureProduct Pure Product ColumnChromatography->PureProduct Analysis Purity Check (NMR, HPLC, MS) PureProduct->Analysis

Caption: General purification workflow for this compound.

TroubleshootingTree start Purification Outcome Unsatisfactory issue1 Low Yield? start->issue1 issue2 Oily Product? issue1->issue2 No solution1a Optimize Extraction (pH, # of extractions) issue1->solution1a Yes solution1b Modify Eluent for Column (add base, change polarity) issue1->solution1b Yes issue3 TLC Streaking? issue2->issue3 No solution2a Remove Residual Solvent (high vacuum) issue2->solution2a Yes solution2b Further Purify or Use Seed Crystal issue2->solution2b Yes solution3a Add Basic Modifier to Eluent issue3->solution3a Yes solution3b Use Dry Loading Technique issue3->solution3b Yes end Improved Purity/Yield solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Troubleshooting decision tree for purification issues.

References

Common side reactions in syntheses using (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for syntheses involving (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in N-alkylation or N-acylation reactions?

A1: The most prevalent side reactions include di-alkylation/di-acylation, steric hindrance leading to low reactivity, and potential epimerization of the chiral centers. The presence of two nitrogen atoms, although one is protected, can lead to undesired reactions at the Boc-protected nitrogen under harsh conditions or if the protecting group is labile.

Q2: Can epimerization occur at the chiral centers (2R, 5S) during a reaction?

A2: Yes, epimerization is a potential side reaction, particularly under conditions that can generate a radical or an iminium intermediate at the chiral centers. For instance, visible light-mediated reactions in the presence of a photocatalyst and a hydrogen atom transfer (HAT) agent can lead to the epimerization of substituted piperazines to their more stable isomers. It is crucial to control reaction conditions, such as light exposure and the choice of reagents, to minimize this risk.

Q3: I am observing a significant amount of starting material recovery in my reaction. What could be the cause?

A3: The low reactivity of the secondary amine in this compound is often due to steric hindrance. The bulky tert-butyl group and the two methyl groups on the piperazine ring can impede the approach of electrophiles to the nitrogen atom. To address this, you may need to use more reactive electrophiles, higher reaction temperatures, longer reaction times, or specialized coupling agents for acylations.

Q4: Is the Boc protecting group completely stable during reactions?

A4: While the tert-butyloxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions, it can be labile under acidic conditions. Care should be taken to avoid acidic reagents or byproducts that could lead to premature deprotection and subsequent di-substitution reactions.

Troubleshooting Guides

Issue 1: Formation of Di-substituted Byproduct

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge. Here are several strategies to favor mono-substitution:

  • Reaction Stoichiometry: Use a minimal excess of the electrophile (typically 1.05-1.2 equivalents). A large excess will drive the reaction towards di-substitution.

  • Slow Addition: Add the electrophile dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize side reactions.

  • Protecting Group Integrity: Ensure your reaction conditions are not acidic, which could lead to the removal of the Boc protecting group and open the second nitrogen for reaction.

Issue 2: Ring Fragmentation Side Reaction

Question: I am observing unexpected byproducts that do not correspond to simple substitution or starting material. Could ring fragmentation be occurring?

Answer: Yes, ring fragmentation is a potential side reaction, especially in reactions involving organolithium reagents, such as asymmetric lithiation-trapping. The formation of a lithiated piperazine intermediate can sometimes lead to fragmentation pathways.

Troubleshooting Strategies:

  • Sterically Hindered Groups: It has been observed that replacing a less sterically demanding group on the distal nitrogen with a more sterically hindered one can minimize ring fragmentation.[1]

  • Reaction Temperature and Time: Carefully control the reaction temperature and minimize the reaction time. Lithiated intermediates can be unstable, and prolonged reaction times at higher temperatures can promote decomposition pathways.

  • Choice of Electrophile: The nature of the electrophile can influence the stability of the lithiated intermediate and the propensity for ring fragmentation.[1]

Experimental Protocols and Potential Side Reactions

Protocol 1: N-Alkylation of this compound

Objective: To introduce an alkyl group at the N4 position of the piperazine ring.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • Slowly add the alkyl halide (1.1 eq.) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Potential Side ReactionTroubleshooting/Mitigation
Di-alkylation Use a minimal excess of the alkyl halide. Add the alkyl halide slowly at a lower temperature.
Low Reactivity Increase the reaction temperature or use a more polar solvent like DMF. Consider using a stronger, non-nucleophilic base.
Protocol 2: N-Acylation of this compound

Objective: To introduce an acyl group at the N4 position of the piperazine ring.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq.) in DMF.

  • Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.

  • Add a solution of this compound (1.0 eq.) in DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Potential Side ReactionTroubleshooting/Mitigation
Low Yield due to Steric Hindrance Use a more powerful coupling reagent like HATU or PyBOP. Increase the reaction temperature if necessary.
Epimerization Avoid prolonged reaction times and high temperatures. If epimerization is suspected, analyze the product's stereochemical purity using chiral HPLC.

Visualizing Potential Side Reactions

To better understand the potential reaction pathways and side reactions, the following diagrams illustrate the key concepts.

Side_Reactions cluster_alkylation N-Alkylation cluster_lithiation Asymmetric Lithiation A (2R,5S)-Boc-2,5-dimethylpiperazine B Desired Mono-alkylated Product A->B R-X, Base C Di-alkylated Side Product A->C Excess R-X or Boc deprotection D (2R,5S)-Boc-2,5-dimethylpiperazine E Lithiated Intermediate D->E s-BuLi, (-)-sparteine F Desired α-Substituted Product E->F Electrophile (E+) G Ring Fragmentation Products E->G Unstable Intermediate Epimerization_Pathway A (2R,5S)-cis-isomer B Radical Intermediate at C2 or C5 A->B Visible Light, Photocatalyst, HAT B->A Recombination C (2S,5S)-trans-isomer (Epimer) B->C Inversion & Recombination

References

Addressing racemization issues with (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address racemization issues encountered during the synthesis, purification, and handling of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity. For this compound, maintaining the specific (2R,5S) stereochemistry is critical as the biological activity and pharmacological profile of chiral molecules are often highly dependent on their three-dimensional structure. The presence of the undesired (2S,5R) enantiomer can lead to reduced efficacy, altered side-effect profiles, or complete loss of activity.

Q2: What are the potential mechanisms that can cause racemization in this molecule?

A2: Racemization in chiral piperazines can occur through several mechanisms. The protons on the carbon atoms adjacent to the nitrogen atoms (the chiral centers) can be susceptible to abstraction under certain conditions. Potential mechanisms include:

  • Base-catalyzed epimerization: A base can remove a proton from one of the chiral centers (C2 or C5), leading to the formation of a planar, achiral enamine intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.

  • Acid-catalyzed epimerization: While less common for simple amines, acidic conditions can sometimes facilitate racemization, potentially through the formation of an iminium ion intermediate.

  • Radical-mediated epimerization: Exposure to light and a suitable photosensitizer can lead to the formation of an amine radical cation. Subsequent hydrogen atom transfer (HAT) can result in epimerization at the chiral centers. This has been observed in similar 2,5-disubstituted piperazine derivatives.[1]

Q3: At which stages of my experimental workflow is racemization most likely to occur?

A3: Racemization can occur at various stages:

  • Synthesis: During the formation of the piperazine ring or subsequent modification steps, particularly if harsh basic or acidic conditions, or high temperatures are employed.

  • Purification: Distillation at high temperatures or chromatography on certain stationary phases (e.g., acidic or basic silica/alumina) can potentially induce racemization.

  • Storage: Prolonged storage under non-optimal conditions (e.g., exposure to light, high temperatures, or in the presence of acidic or basic impurities) can lead to a gradual loss of enantiomeric purity.

Q4: How can I determine the enantiomeric excess (ee) of my this compound sample?

A4: The enantiomeric excess of your compound can be accurately determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

  • Chiral Supercritical Fluid Chromatography (SFC): A faster and "greener" alternative to HPLC that also uses a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce a chemical shift difference between the enantiomers in the NMR spectrum, allowing for their quantification.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity After Synthesis

If you have confirmed a decrease in the enantiomeric excess of your this compound following a synthetic step, consult the table below to identify potential causes and solutions.

Symptom Potential Cause Suggested Solution
Racemization observed after a reaction involving a strong base (e.g., LDA, n-BuLi). The base is abstracting a proton from a chiral center, leading to an achiral enamine intermediate.* Use a more sterically hindered or a weaker base if possible. * Perform the reaction at the lowest possible temperature to minimize the rate of epimerization. * Minimize the reaction time.
Loss of enantiomeric purity after a deprotection step under harsh acidic conditions. Acid-catalyzed racemization may be occurring.* Consider using milder acidic conditions (e.g., weaker acid, lower temperature). * Explore alternative protecting groups that can be removed under neutral or milder conditions.
Product shows significant racemization after a reaction run at elevated temperatures. Thermal racemization can occur, especially if trace amounts of acid or base are present.* Attempt to run the reaction at a lower temperature for a longer duration. * Ensure all reagents and solvents are free from acidic or basic impurities.
Racemization is observed in a reaction exposed to ambient light for an extended period. A radical-mediated epimerization pathway may be initiated by light.[1]* Protect the reaction from light by wrapping the flask in aluminum foil. * Use degassed solvents to minimize the presence of oxygen, which can participate in radical reactions.
Issue 2: Racemization During Purification

Purification steps can be a source of racemization if not performed under optimal conditions.

Symptom Potential Cause Suggested Solution
Decreased enantiomeric excess after distillation. High temperatures during distillation can provide the energy needed to overcome the activation barrier for racemization.* Use vacuum distillation to lower the boiling point of the compound. * Ensure the distillation apparatus is free of acidic or basic residues.
Loss of optical purity after column chromatography. The stationary phase (e.g., silica gel or alumina) can have acidic or basic sites that catalyze racemization. The basic nitrogen of the piperazine can interact strongly with acidic silica gel.* Deactivate the silica gel by treating it with a base such as triethylamine before preparing the column. A common practice is to use a mobile phase containing a small percentage (e.g., 0.1-1%) of triethylamine or another amine. * Consider using a less acidic stationary phase, such as neutral alumina. * Minimize the time the compound spends on the column by using a faster flow rate or gradient elution.
Racemization after recrystallization. The solvent or impurities in the solvent could be promoting racemization, especially at elevated temperatures.* Screen for recrystallization solvents that allow for crystal formation at lower temperatures. * Ensure the chosen solvent is neutral and of high purity.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric purity of this compound.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar). These are known to be effective for the separation of a wide range of chiral amines.

  • Mobile Phase Preparation:

    • For normal phase chromatography, prepare mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a mobile phase composition of 90:10 (v/v) hexane:isopropanol.

    • To improve peak shape and reduce tailing for the basic piperazine, add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1%).

  • Instrumentation and Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210-220 nm (as the Boc-group has some UV absorbance).

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Method Optimization:

    • If the enantiomers are not separated, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • If separation is still not achieved, try a different alcohol modifier (e.g., ethanol instead of isopropanol).

    • Adjusting the column temperature (e.g., between 10 °C and 40 °C) can also influence the separation.

  • Quantification:

    • Once baseline separation is achieved, integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

Racemization_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation Phase cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting cluster_storage Storage Troubleshooting cluster_end Resolution start Racemization Suspected or Confirmed by ee Analysis identify_step Identify Stage of Racemization start->identify_step synthesis Synthesis identify_step->synthesis During Reaction purification Purification identify_step->purification During Workup storage Storage identify_step->storage Over Time check_reagents Review Reagents (Base/Acid) synthesis->check_reagents check_conditions Review Conditions (Temp/Light) synthesis->check_conditions check_distillation High Temp Distillation? purification->check_distillation check_chromatography Chromatography Conditions? purification->check_chromatography check_storage_cond Review Storage Conditions (Temp, Light, Atmosphere) storage->check_storage_cond modify_synthesis Modify Synthetic Protocol check_reagents->modify_synthesis check_conditions->modify_synthesis end_node Enantiomeric Purity Maintained modify_synthesis->end_node modify_purification Modify Purification Method check_distillation->modify_purification check_chromatography->modify_purification modify_purification->end_node modify_storage Modify Storage Protocol check_storage_cond->modify_storage modify_storage->end_node

Caption: A workflow diagram for troubleshooting racemization issues.

Radical_Epimerization_Mechanism compound (2R,5S)-Piperazine (Enantiomerically Pure) radical_cation Amine Radical Cation (Prochiral Center) compound->radical_cation - e⁻ radical_cation->compound + H• racemic_compound (2R,5S) and (2S,5R)-Piperazine (Racemic Mixture) radical_cation->racemic_compound + H• (from other face) light Light (hν) + Photosensitizer light->compound hat Hydrogen Atom Transfer (HAT) hat->radical_cation

Caption: Proposed mechanism for light-mediated racemization.

References

Technical Support Center: Synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis, particularly when scaling up from laboratory to pilot or production scale.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Amide Coupling Step - Incomplete reaction. - Degradation of coupling agents (e.g., EDCI). - Side reactions, such as racemization.- Monitor reaction progress closely using TLC or LC-MS and consider extending the reaction time. - Use fresh, high-quality coupling reagents. - Maintain a low reaction temperature (e.g., 0 °C) during the addition of coupling agents to minimize side reactions.
Difficulties with LiAlH₄ Reduction at Scale - Exothermic reaction leading to poor temperature control. - Handling of pyrophoric and water-reactive LiAlH₄ powder. - Formation of difficult-to-filter aluminum salts during workup.- Implement a controlled addition of the LiAlH₄ solution at a low temperature. - Ensure an inert and dry atmosphere throughout the process. - Consider alternative, safer reducing agents for large-scale operations if feasible. - Optimize the workup procedure to ensure safe quenching and efficient filtration.
Incomplete Mono-Boc Protection - Insufficient amount of Boc-anhydride. - Formation of the di-Boc protected by-product.- Use a slight excess of Boc-anhydride (e.g., 1.1 to 1.2 equivalents). - Slowly add the Boc-anhydride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) to favor mono-protection.
Challenges in N-Benzyl Deprotection - Catalyst poisoning (e.g., Pd/C). - Incomplete reaction.- Use a higher catalyst loading or a fresh batch of catalyst. - Ensure efficient hydrogen gas dispersion with vigorous stirring. - Consider alternative deprotection methods if catalytic hydrogenation is not effective at scale.[1][2]
Product Purification Issues - Column chromatography is not ideal for large-scale production. - Difficulty in removing closely related impurities.- Develop a crystallization method for the final product or key intermediates. - Explore alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) for high-purity requirements.[]

Frequently Asked Questions (FAQs)

Q1: What are the primary scalability challenges for the synthesis of this compound?

A1: The main scalability challenges include:

  • Handling of Hazardous Reagents: The use of lithium aluminum hydride (LiAlH₄) for the reduction of the diketopiperazine intermediate is a significant concern at a large scale due to its pyrophoric nature and violent reaction with water.[4][5]

  • Exothermic Reactions: The LiAlH₄ reduction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of by-products.

  • Purification: The reliance on column chromatography for purification in the lab-scale protocol is not economically viable or practical for large-scale production. Developing a robust crystallization method is crucial.[6]

  • Stereochemical Control: Maintaining the desired (2R, 5S) stereochemistry throughout the multi-step synthesis is critical and can be challenging to control on a larger scale.

Q2: Are there any safer alternatives to LiAlH₄ for the reduction step?

A2: Yes, while LiAlH₄ is effective, other reducing agents can be considered for improved safety at scale. These may include other metal hydrides with better safety profiles or catalytic hydrogenation under specific conditions. However, any alternative would require thorough process development and optimization to ensure comparable yield and stereoselectivity.

Q3: How can the formation of the di-Boc protected piperazine be minimized during the Boc protection step?

A3: To minimize the formation of the di-Boc by-product, it is recommended to use a controlled amount of di-tert-butyl dicarbonate (Boc₂O), typically around 1.0 to 1.2 equivalents. Slow, portion-wise or dropwise addition of the Boc₂O to the piperazine solution at a controlled temperature (e.g., 0°C to room temperature) can also improve the selectivity for mono-protection.

Q4: What are the critical quality control checkpoints during the synthesis?

A4: Critical quality control checkpoints should be established after each key transformation. This includes:

  • Confirming the formation of the dipeptide and its cyclization to the diketopiperazine.

  • Verifying the complete reduction of the diketopiperazine to the desired piperazine.

  • Ensuring the selective mono-Boc protection.

  • Confirming the complete removal of the N-benzyl group.

  • Assessing the chiral purity of the final product.

Q5: What analytical techniques are recommended for monitoring the reaction and ensuring the final product's purity?

A5: A combination of analytical techniques is recommended:

  • TLC and LC-MS: For routine reaction monitoring to track the consumption of starting materials and the formation of products.

  • NMR (¹H and ¹³C): For structural confirmation of intermediates and the final product.

  • Chiral HPLC or Chiral GC: To determine the enantiomeric purity of the final this compound.[7]

  • Mass Spectrometry: To confirm the molecular weight of the product and identify any impurities.

Quantitative Data Summary

The following table summarizes the quantitative data for a lab-scale synthesis of this compound, adapted from a known synthetic route.

Step Reactants Reagents & Solvents Temp. Time Yield
1. Amide Coupling L-alanine methyl ester hydrochloride, Boc-D-alanineEDCI, DMAP, Dichloromethane0 °C to RTOvernight53%
2. Boc Deprotection & Cyclization Product from Step 1Trifluoroacetic acid, TolueneRT to 110 °C3 hours68%
3. Reduction (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dioneLithium aluminum hydride, Tetrahydrofuran0 °C to 80 °C5.5 hoursNot specified
4. Boc Protection (2R,5S)-1-benzyl-2,5-dimethylpiperazineDi-tert-butyl carbonate, Triethylamine, Tetrahydrofuran0 °C to RT5.5 hours60%
5. Deprotection Product from Step 410% Palladium on carbon, Formic acid, MethanolRT2 hours>100% (crude)

Note: The yield for the final deprotection step is reported as >100% (crude), indicating the presence of residual solvents or by-products that would require further purification.

Experimental Protocols & Visualizations

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product L-alanine_methyl_ester_HCl L-alanine methyl ester hydrochloride Amide_Coupling Step 1: Amide Coupling L-alanine_methyl_ester_HCl->Amide_Coupling Boc_D_alanine Boc-D-alanine Boc_D_alanine->Amide_Coupling Cyclization Step 2: Deprotection & Cyclization Amide_Coupling->Cyclization Dipeptide Intermediate Reduction Step 3: Reduction (LiAlH4) Cyclization->Reduction Diketopiperazine Intermediate Boc_Protection Step 4: Boc Protection Reduction->Boc_Protection (2R,5S)-1-benzyl- 2,5-dimethylpiperazine N_Deprotection Step 5: N-Benzyl Deprotection Boc_Protection->N_Deprotection N-Boc, N-Benzyl protected intermediate Final_Product (2R,5S)-tert-Butyl 2,5-dimethylpiperazine- 1-carboxylate N_Deprotection->Final_Product

Caption: Multi-step synthesis workflow for this compound.

Troubleshooting Decision Tree: LiAlH₄ Reduction Step

This decision tree provides a logical workflow for troubleshooting common issues during the critical reduction step.

Troubleshooting_Reduction Start Issue with LiAlH₄ Reduction Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Exothermic_Event Exothermic Event? Incomplete_Reaction->Exothermic_Event No Check_LiAlH4_Quality Check LiAlH₄ quality and quantity Incomplete_Reaction->Check_LiAlH4_Quality Yes Workup_Issues Workup/Filtration Issues? Exothermic_Event->Workup_Issues No Improve_Addition_Cooling Improve controlled addition and cooling efficiency Exothermic_Event->Improve_Addition_Cooling Yes Review_Quenching_Procedure Review quenching procedure (e.g., Fieser) Workup_Issues->Review_Quenching_Procedure Yes Alternative_Reducing_Agent Evaluate alternative reducing agents Workup_Issues->Alternative_Reducing_Agent No Increase_Reaction_Time_Temp Increase reaction time or temperature cautiously Check_LiAlH4_Quality->Increase_Reaction_Time_Temp Improve_Addition_Cooling->Alternative_Reducing_Agent Consider_Filter_Aid Consider using a filter aid (e.g., Celite) Review_Quenching_Procedure->Consider_Filter_Aid

Caption: Troubleshooting decision tree for the LiAlH₄ reduction step.

References

Technical Support Center: Optimizing Reactions with (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction yields and overcoming common challenges when working with (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this substrate are N-alkylation of the unprotected secondary amine and the subsequent deprotection of the Boc (tert-butoxycarbonyl) group to reveal the second amine for further functionalization. These reactions are fundamental in the synthesis of various derivatives for drug discovery and other applications.

Q2: Why is selective mono-alkylation a frequent challenge with piperazine derivatives?

A2: Piperazine contains two secondary amine groups with similar reactivity. In the case of this compound, one amine is protected by the Boc group, allowing for selective functionalization of the other. However, challenges can still arise, such as steric hindrance from the methyl groups and the Boc group, which can affect the reaction rate and yield.

Q3: What are the standard conditions for Boc deprotection, and what are the potential complications?

A3: The Boc group is typically removed under acidic conditions. The most common reagent is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Other acidic reagents such as hydrochloric acid (HCl) in dioxane or methanol can also be used. Complications can include the presence of other acid-sensitive functional groups in the molecule, which may also react or be cleaved under these conditions, leading to side products and reduced yields. In some cases, incomplete deprotection can also be an issue.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions

Question: I am experiencing a low yield in the N-alkylation of this compound with an alkyl halide. What are the potential causes and how can I improve the yield?

Answer: Low yields in N-alkylation reactions are a common issue and can be attributed to several factors. Below is a systematic guide to troubleshooting this problem.

Potential Causes & Solutions:

  • Steric Hindrance: The methyl groups at the 2 and 5 positions, along with the bulky Boc group, can sterically hinder the approach of the alkylating agent to the secondary amine.

    • Troubleshooting:

      • Increase the reaction temperature to provide more energy to overcome the activation barrier.

      • Prolong the reaction time and monitor the progress by TLC or LC-MS.

      • Consider using a less bulky alkylating agent if the structure of the target molecule allows.

  • Inappropriate Base: The choice of base is crucial for deprotonating the secondary amine and neutralizing the acid formed during the reaction.

    • Troubleshooting:

      • Use a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

      • Ensure the base is anhydrous, as water can interfere with the reaction.

  • Poor Solvent Solubility: The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.

    • Troubleshooting:

      • Switch to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.

  • Side Reactions: The alkylating agent may be unstable under the reaction conditions or may react with the solvent.

    • Troubleshooting:

      • Lower the reaction temperature initially and gradually increase it.

      • Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reactants.

Data Presentation: Effect of Reaction Conditions on N-Alkylation Yield

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃Acetonitrile801265
2Benzyl BromideCs₂CO₃Acetonitrile801278
3Benzyl BromideCs₂CO₃DMF801285
4Benzyl BromideCs₂CO₃DMF100892

Experimental Workflow for Optimizing N-Alkylation

G cluster_start Start: Low Yield Observed cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield in N-Alkylation steric_hindrance Address Steric Hindrance: - Increase Temperature - Prolong Reaction Time start->steric_hindrance Step 1 base_optimization Optimize Base: - Switch to Cs₂CO₃ - Ensure Anhydrous Conditions steric_hindrance->base_optimization Step 2 solvent_selection Select Appropriate Solvent: - Use DMF or DMSO for better solubility base_optimization->solvent_selection Step 3 side_reactions Minimize Side Reactions: - Control Temperature - Use Inert Atmosphere solvent_selection->side_reactions Step 4 improved_yield Improved Yield side_reactions->improved_yield Result G cluster_start Start: Need for Boc Deprotection cluster_decision Decision Point cluster_pathways Reaction Pathways cluster_outcome Outcome start Boc-protected Substrate acid_sensitive Other Acid-Sensitive Groups Present? start->acid_sensitive harsh_conditions Standard/Harsh Conditions: - 50% TFA in DCM - 4M HCl in Dioxane acid_sensitive->harsh_conditions No mild_conditions Mild Conditions: - 10-20% TFA in DCM at 0°C acid_sensitive->mild_conditions Yes clean_deprotection Clean Deprotection harsh_conditions->clean_deprotection mild_conditions->clean_deprotection

Column chromatography conditions for purifying (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the column chromatography purification of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives via column chromatography.

Question: My compound is sticking to the baseline of the TLC plate and won't move up in a hexane/ethyl acetate solvent system. What should I do?

Answer: This indicates that your compound is too polar for the current solvent system. Since N-Boc piperazine derivatives can be basic, they may interact strongly with the acidic silica gel.

  • Solution 1: Increase Solvent Polarity. Gradually increase the proportion of ethyl acetate in your hexane/ethyl acetate mobile phase. If you are already using a high concentration of ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane/methanol.

  • Solution 2: Add a Basic Modifier. To counteract the acidic nature of the silica gel and reduce tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[1] This will help to elute the basic piperazine derivative.

  • Solution 3: Alternative Solvent System. For highly polar compounds, a solvent system of 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective at moving stubborn amines off the baseline.

Question: My compound appears as a streak or a "tailing" spot on the TLC plate. How can I get a well-defined spot?

Answer: Tailing is a common issue with basic compounds like piperazine derivatives on silica gel.

  • Solution: As mentioned above, adding a small percentage of triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase can significantly improve the spot shape by neutralizing the acidic sites on the silica gel.

Question: After running the column, I have a low yield of my purified product. What are the possible reasons and solutions?

Answer: Low recovery can be attributed to several factors.

  • Incomplete Elution: Your compound may still be on the column. Try flushing the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to see if more of your product elutes.

  • Decomposition on Silica Gel: Some compounds are unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.

  • Product Loss During Work-up: Ensure that during the work-up after the column, all fractions containing the product are combined and that the solvent is removed carefully to avoid loss of a volatile product.

Question: My purified fractions are still showing impurities that were not visible on the initial TLC. Why is this happening and how can I fix it?

Answer: This can happen for a few reasons.

  • Co-elution: An impurity may have a very similar Rf to your product in the TLC solvent system.

    • Solution: Try developing a new TLC solvent system that provides better separation between your product and the impurity. Experiment with different solvent mixtures and ratios.

  • Overloading the Column: Applying too much crude material to the column can lead to poor separation.

    • Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.

  • Impurity Not UV-Active: If you are visualizing your TLC with a UV lamp, the impurity may not be UV-active.

    • Solution: Try using a different visualization technique, such as staining with potassium permanganate or iodine, to see all components.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound derivatives?

A1: A good starting point for normal-phase silica gel chromatography is a mixture of hexane and ethyl acetate.[2] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. For more polar derivatives, a dichloromethane/methanol system may be more appropriate.

Q2: How do I choose the right stationary phase for my purification?

A2: Silica gel is the most common stationary phase for the purification of these derivatives.[2] However, due to the basic nature of the piperazine ring, tailing can be an issue on acidic silica gel. If tailing is significant and not resolved by adding a basic modifier to the eluent, you might consider using neutral alumina or deactivated silica gel.

Q3: Can I use reversed-phase chromatography for these compounds?

A3: Yes, reversed-phase chromatography is a viable option, especially for more polar derivatives or for separating closely related compounds. A common mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q4: How can I separate the (2R,5S) diastereomer from other stereoisomers?

A4: The separation of stereoisomers typically requires chiral chromatography. This involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for this purpose. The mobile phase is often a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol). Method development for chiral separations often involves screening different chiral columns and mobile phases to achieve optimal resolution.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Stationary Phase Silica Gel (100-200 mesh)Silica Gel (230-400 mesh)Neutral Alumina
Mobile Phase Hexane/Ethyl Acetate (gradient)Dichloromethane/Methanol (gradient)Hexane/Ethyl Acetate + 0.5% Triethylamine
Typical Gradient Start with 10% Ethyl Acetate, increase to 50%Start with 1% Methanol, increase to 10%Isocratic or shallow gradient
Suitable For Less polar derivativesMore polar derivativesBasic derivatives prone to tailing

Experimental Protocols

Protocol 1: General Column Chromatography Procedure on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Let the excess solvent drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Apply the sample evenly to the top of the silica bed.

  • Elution: Carefully add the mobile phase to the top of the column. Begin elution with the low-polarity solvent system and collect fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualization

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Start Elution with Low Polarity Solvent C->D E Gradually Increase Solvent Polarity D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcomes Desired Outcome start Poor Separation or Low Yield sol1 Adjust Solvent Polarity start->sol1 sol2 Add Basic Modifier (e.g., Triethylamine) start->sol2 sol3 Change Stationary Phase (e.g., Alumina) start->sol3 sol4 Reduce Sample Load start->sol4 sol5 Check for Decomposition start->sol5 end Improved Purity and Yield sol1->end sol2->end sol3->end sol4->end sol5->end

References

Troubleshooting difficult couplings with (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in coupling reactions. Due to the steric hindrance presented by the two methyl groups on the piperazine ring, amide bond formation with this reagent can be challenging. This guide offers strategies to overcome common issues and achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my coupling reaction with this compound?

A1: Low yields are the most common issue when coupling this sterically hindered secondary amine. The primary reasons include:

  • Steric Hindrance: The bulky tert-butyl protecting group and the two methyl groups on the piperazine ring physically obstruct the approach of the activated carboxylic acid, slowing down or preventing the reaction.

  • Reduced Nucleophilicity: The electron-donating methyl groups slightly increase the basicity of the nitrogen, but the steric bulk around the nitrogen atom significantly reduces its nucleophilicity, making it a less effective reactant.

  • Inappropriate Coupling Reagent: Standard coupling reagents like DCC or EDC are often not potent enough to overcome the high activation energy barrier associated with this hindered amine.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical and require optimization for challenging couplings.

Q2: Which coupling reagents are most effective for this hindered piperazine derivative?

A2: For sterically hindered secondary amines like this compound, more powerful coupling reagents are necessary. Onium-salt-based reagents are generally the best choice. HATU, HCTU, and COMU are highly recommended due to their high reactivity and ability to form highly activated esters. Phosphonium salt reagents like PyAOP and PyBOP are also excellent options, known for their efficiency and low racemization potential.

Q3: Can I pre-activate the carboxylic acid, and is it recommended?

A3: Yes, pre-activation of the carboxylic acid is highly recommended. Allowing the carboxylic acid to react with the coupling reagent and a base for a short period (e.g., 15-30 minutes) before adding the this compound can significantly improve the reaction rate and yield. This ensures that the activated species is readily available to react with the less nucleophilic amine.

Q4: What are the best solvents and bases to use for these coupling reactions?

A4:

  • Solvents: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically the best choices as they effectively solvate the reactants.

  • Bases: A non-nucleophilic, hindered base is crucial to prevent side reactions. Diisopropylethylamine (DIPEA) is the most commonly used base for these types of couplings. N-Methylmorpholine (NMM) or 2,4,6-collidine can be used as milder alternatives to minimize the risk of racemization.

Q5: How can I minimize the risk of racemization of my carboxylic acid during the coupling reaction?

A5: Racemization can be a concern, especially with prolonged reaction times or elevated temperatures. To minimize it:

  • Use a phosphonium-based reagent like PyAOP or PyBOP, which are generally associated with lower levels of racemization.

  • If using a uronium-based reagent, ensure the addition of an auxiliary nucleophile like HOAt or OxymaPure, which are more effective than HOBt at suppressing racemization.

  • Use a weaker base such as NMM or collidine.

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue Possible Cause Recommended Solution
Low or No Product Formation Ineffective coupling reagent.Switch to a more potent uronium or phosphonium salt reagent such as HATU, HCTU, COMU, or PyAOP.
Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal conditions.
Poor quality of reagents or solvents.Use fresh, anhydrous solvents and high-purity reagents.
Presence of Unreacted Starting Material Incomplete reaction due to steric hindrance.Increase the equivalents of the carboxylic acid and coupling reagent (e.g., 1.2-1.5 equivalents). Consider a "double coupling" where fresh reagents are added after the initial reaction period.
Deactivation of the coupling reagent.Ensure an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the activated species.
Formation of Side Products Racemization of the carboxylic acid.Use a phosphonium-based reagent (PyAOP, PyBOP) or add HOAt/OxymaPure. Use a weaker base and lower the reaction temperature.
Guanidinylation of the piperazine nitrogen (with uronium reagents).Avoid a large excess of the uronium reagent. Pre-activating the carboxylic acid can also minimize this side reaction.
Difficulty in Product Purification Byproducts from the coupling reagent.Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC, COMU) to simplify workup.
Excess reagents.Use a minimal excess of reagents to drive the reaction to completion, and quench any remaining activated species with water before workup.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the general performance of recommended coupling reagents for sterically hindered secondary amines. The yields are estimates based on couplings with similar challenging substrates and may vary depending on the specific carboxylic acid used.

Coupling ReagentAdditiveBaseTypical SolventTypical Reaction TimeEstimated Yield RangeNotes
HATU None (contains HOAt)DIPEADMF1 - 4 hours80 - 95%Highly effective for hindered couplings, but can cause guanidinylation if used in large excess.
HCTU None (contains 6-Cl-HOBt)DIPEADMF, DCM1 - 4 hours75 - 90%More reactive than HBTU.
COMU None (contains OxymaPure)DIPEADMF1 - 3 hours85 - 98%Excellent reactivity, and byproducts are water-soluble, simplifying purification. Safer alternative to HOBt/HOAt-based reagents.
PyAOP None (contains HOAt)DIPEADMF, DCM2 - 6 hours80 - 95%Phosphonium salt, very low risk of racemization.
PyBOP HOBt (optional)DIPEADMF, DCM2 - 8 hours70 - 90%Good for sensitive substrates, lower racemization potential than uronium salts.
EDC / HOBt HOBtDIPEA, NMMDCM, DMF12 - 24 hours40 - 70%Cost-effective but generally less efficient for highly hindered couplings.

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

  • Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS. Gentle heating (40-50 °C) may be required for particularly difficult couplings.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Coupling using COMU

  • Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equivalents) and this compound (1.0 equivalent) in anhydrous DMF.

  • Coupling: Add COMU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. The water-soluble byproducts of COMU will be removed in the aqueous layers.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography if necessary.

Mandatory Visualization

Troubleshooting_Workflow start Low or No Yield in Coupling check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) start->check_reagent switch_reagent Switch to a more potent reagent (HATU, HCTU, COMU, PyAOP) check_reagent->switch_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes switch_reagent->check_conditions optimize_conditions Increase temperature, reaction time, or reagent equivalents check_conditions->optimize_conditions No check_preactivation Was the carboxylic acid pre-activated? check_conditions->check_preactivation Yes optimize_conditions->check_preactivation preactivate Implement a 15-30 min pre-activation step check_preactivation->preactivate No check_quality Are reagents and solvents fresh and anhydrous? check_preactivation->check_quality Yes preactivate->check_quality use_fresh Use fresh, high-purity reagents and anhydrous solvents check_quality->use_fresh No success Problem Solved check_quality->success Yes use_fresh->success

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.1 eq) in DMF add_reagents Add Coupling Reagent (1.1 eq) & DIPEA (2.0 eq) to Acid prep_acid->add_reagents prep_amine Dissolve Piperazine (1.0 eq) in DMF add_amine Add Piperazine Solution prep_amine->add_amine preactivate Pre-activate (15-30 min) add_reagents->preactivate preactivate->add_amine react Stir at RT (2-4h) Monitor by LC-MS add_amine->react quench Quench with Water react->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO3 & Brine extract->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify

Caption: General experimental workflow for amide bond formation.

Technical Support Center: Managing Impurities in the Large-Scale Production of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis and purification of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. Our aim is to equip you with the necessary information to effectively manage impurities and ensure the quality and safety of your product.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of impurities I should be aware of during the synthesis of this compound?

A1: Impurities in the synthesis of this compound can be broadly categorized into three main types:

  • Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials (e.g., L-alanine derivatives), intermediates (e.g., N-benzyl protected piperazines), and by-products from side reactions.

  • Diastereomeric Impurities: Given the chiral nature of the molecule, other stereoisomers such as (2S,5R), (2R,5R), and (2S,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate can form. The control of these impurities is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).

  • Degradation Products and Highly Potent Impurities: This category includes N-nitrosamine impurities, which are a significant concern for molecules containing secondary or tertiary amine functionalities. These can form during synthesis or storage and are considered probable human carcinogens.[1][2][3]

Q2: What are N-nitrosamine impurities, and why are they a major concern for this molecule?

A2: N-nitrosamines are a class of chemical compounds that are classified as probable human carcinogens based on animal studies. Long-term exposure, even at low levels, may increase the risk of cancer. They can form from the reaction of secondary or tertiary amines with nitrosating agents (e.g., nitrites) under acidic conditions.[1] The synthesis of your target molecule may involve precursors or intermediates that are secondary amines, creating a potential risk for N-nitrosamine formation. Regulatory agencies like the FDA and EMA have stringent requirements for the assessment and control of these impurities in pharmaceutical products.[4]

Q3: How can I control the formation of diastereomeric impurities during synthesis?

A3: Controlling diastereomeric purity starts with the careful selection of chiral starting materials and maintaining optimal reaction conditions to prevent racemization or epimerization. The use of chiral catalysts or resolving agents can also be employed to selectively produce the desired (2R,5S) isomer.[5] Post-synthesis, purification techniques such as chiral chromatography or diastereomeric salt crystallization are often necessary to separate the desired diastereomer from the unwanted ones.

Troubleshooting Guides

Issue 1: High Levels of Diastereomeric Impurities Detected in the Crude Product

Question: My post-synthesis analysis shows a high percentage of unwanted diastereomers ((2S,5R), (2R,5R), (2S,5S)). What are the likely causes and how can I resolve this?

Answer: High levels of diastereomeric impurities typically point to issues with stereocontrol during the synthesis or ineffective purification.

Potential Causes & Troubleshooting Steps:

  • Racemization/Epimerization during Synthesis:

    • Harsh Reaction Conditions: High temperatures or extreme pH can lead to the loss of stereochemical integrity.

      • Solution: Re-evaluate your reaction conditions. Consider lowering the temperature, using milder bases or acids, and minimizing reaction times.

  • Ineffective Chiral Resolution/Purification:

    • Suboptimal Crystallization Conditions: The solvent system, temperature, and cooling rate are critical for selective crystallization of the desired diastereomer.

      • Solution: Screen a variety of solvents and solvent mixtures to identify a system where the desired (2R,5S) diastereomer has significantly lower solubility than the others.[5] Employing a chiral resolving agent to form diastereomeric salts with different solubilities can be an effective strategy.[5]

    • Poor Chromatographic Separation: The choice of chiral stationary phase (CSP) and mobile phase is crucial for effective separation.

      • Solution: Screen different types of chiral columns (e.g., polysaccharide-based) and mobile phase compositions.[6][7] Both normal-phase and reversed-phase HPLC can be effective, and the addition of modifiers to the mobile phase may be necessary to improve resolution.[8]

Issue 2: Presence of N-Nitrosamine Impurities Above the Acceptable Intake (AI) Limit

Question: Confirmatory testing has identified N-nitroso-(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in my product above the regulatory limit. What steps should I take?

Answer: The presence of N-nitrosamine impurities requires immediate action, including a thorough risk assessment and implementation of a mitigation strategy.[2][3]

Potential Sources & Mitigation Strategies:

  • Nitrosating Agents in Raw Materials or Solvents:

    • Contaminated Reagents: Nitrites can be present as impurities in starting materials, reagents, and even excipients used in downstream formulation.

      • Mitigation:

        • Supplier Qualification: Work with your suppliers to obtain materials with low nitrite content.

        • Raw Material Testing: Implement testing of incoming raw materials for nitrite levels.

  • Reaction Conditions Favoring Nitrosation:

    • Acidic pH and High Temperatures: These conditions can accelerate the reaction between amines and nitrosating agents.

      • Mitigation:

        • Process Optimization: Adjust the reaction pH to neutral or basic conditions where the formation of nitrosamines is significantly reduced.[9] Avoid excessive temperatures.

        • Nitrite Scavengers: Introduce nitrite scavengers, such as ascorbic acid (vitamin C) or alpha-tocopherol (vitamin E), into the reaction mixture to compete with the amine for any available nitrosating agents.[9][10]

Data Presentation

Table 1: Common Process-Related and Diastereomeric Impurities

Impurity NameStructurePotential Source
(2S,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylateDiastereomerIncomplete stereocontrol during synthesis
(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylateDiastereomerIncomplete stereocontrol during synthesis
(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylateDiastereomerIncomplete stereocontrol during synthesis
N-Benzyl-(2R,5S)-2,5-dimethylpiperazineIntermediateIncomplete debenzylation
L-Alanine derivativesStarting MaterialCarry-over from initial reaction steps
Di-tert-butyl dicarbonate (Boc Anhydride)ReagentExcess reagent from the Boc-protection step
N-Nitroso-(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylateDegradation/By-productReaction with nitrosating agents

Table 2: Typical Analytical Techniques for Impurity Profiling

Analytical TechniquePurpose
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of diastereomeric impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile organic impurities, including residual solvents.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Highly sensitive detection and quantification of N-nitrosamine impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of compound identity.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Diastereomeric Purity

This protocol provides a starting point for developing a validated analytical method for the separation of this compound from its diastereomers.

  • Column: Chiral polysaccharide-based column (e.g., CHIRAL ART Amylose-SA, Cellulose-SB).[7]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for best resolution.

  • Additive: For basic compounds like piperazine derivatives, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and reduce tailing.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (temperature can be varied to optimize selectivity).

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Diastereomeric Salt Crystallization

This protocol outlines a general procedure for purifying the desired (2R,5S) diastereomer.

  • Dissolution: Dissolve the crude mixture of diastereomers in a suitable solvent (e.g., a mixture of an alcohol and water).

  • Addition of Resolving Agent: Add a stoichiometric amount of a chiral acid (e.g., tartaric acid or a derivative) to the solution.

  • Crystallization: Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. The cooling rate should be controlled to ensure high purity of the crystals.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and adjust the pH to basic (pH > 10) with a suitable base (e.g., sodium hydroxide).

  • Extraction: Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over a drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

Impurity_Formation_Pathway cluster_impurities Potential Impurities L-Alanine Derivatives L-Alanine Derivatives Benzyl-Protected Piperazine Intermediate Benzyl-Protected Piperazine Intermediate L-Alanine Derivatives->Benzyl-Protected Piperazine Intermediate Synthesis Steps Crude this compound Crude this compound Benzyl-Protected Piperazine Intermediate->Crude this compound Boc Protection & Debenzylation Purified Product Purified Product Crude this compound->Purified Product Purification Unreacted Starting Materials Unreacted Starting Materials Crude this compound->Unreacted Starting Materials Process Intermediates Process Intermediates Crude this compound->Process Intermediates Diastereomers Diastereomers Crude this compound->Diastereomers N-Nitrosamines N-Nitrosamines Crude this compound->N-Nitrosamines

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting_Diastereomers Start High Diastereomeric Impurity Detected Cause Potential Cause? Start->Cause Racemization Racemization during Synthesis Cause->Racemization Yes Purification Ineffective Purification Cause->Purification No Solution1 Optimize Reaction Conditions: - Lower Temperature - Milder Reagents Racemization->Solution1 Solution2 Improve Purification: - Screen Crystallization Solvents - Optimize Chiral HPLC Method Purification->Solution2 N_Nitrosamine_Mitigation cluster_mitigation Mitigation Actions Risk N-Nitrosamine Risk Identified Assessment Risk Assessment Risk->Assessment Mitigation Mitigation Strategy Assessment->Mitigation Identify Sources Control Impurity Control Mitigation->Control Implement Changes Control Raw Materials Control Raw Materials Mitigation->Control Raw Materials Optimize Process (pH, Temp) Optimize Process (pH, Temp) Mitigation->Optimize Process (pH, Temp) Use Nitrite Scavengers Use Nitrite Scavengers Mitigation->Use Nitrite Scavengers

References

Validation & Comparative

Determination of enantiomeric excess for reactions with (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Determination of Enantiomeric Excess for Reactions with Novel Chiral Auxiliaries: A Case Study Approach with (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, ensuring the stereochemical purity of drug candidates and other chiral molecules. While established chiral auxiliaries are well-documented, the evaluation of novel auxiliaries requires a systematic approach. This guide provides a comprehensive framework for determining the enantiomeric excess for reactions hypothetically employing this compound as a chiral auxiliary. Due to a lack of publicly available experimental data on the use of this specific compound as a chiral auxiliary, this document serves as a methodological guide, presenting standardized protocols and data presentation formats that can be applied to its evaluation against well-established alternatives like Evans' oxazolidinones and Oppolzer's sultams.

Introduction to Chiral Auxiliaries and Enantiomeric Excess

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[1][2] After the desired stereocenter is formed, the auxiliary is removed and can often be recovered. The success of an asymmetric reaction is quantified by the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer in the product mixture. It is calculated as:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|

Accurate determination of ee is paramount in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[3]

While this compound is commercially available and utilized as a synthetic intermediate[4][5][6], its application as a chiral auxiliary in asymmetric synthesis is not documented in readily accessible scientific literature. Therefore, this guide outlines the established methodologies that would be employed to assess its efficacy.

Methodologies for Determining Enantiomeric Excess

The two most common and reliable techniques for determining the enantiomeric excess of a reaction product are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, allowing for their direct quantification. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer.

  • Sample Preparation:

    • Following the asymmetric reaction (e.g., alkylation, aldol addition) using the this compound auxiliary, the auxiliary is cleaved from the product.

    • The crude product is purified by standard column chromatography to isolate the desired compound.

    • A dilute solution of the purified product (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., a mixture of hexane and isopropanol).

    • A racemic standard of the product is also prepared for comparison.

  • HPLC Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: A chiral column (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series). The choice of column is crucial and may require screening.

    • Mobile Phase: A mixture of n-hexane and isopropanol is common. The ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an additive like trifluoroacetic acid or diethylamine may be used to improve peak shape.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the product absorbs.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and confirm baseline separation.

    • Inject the product from the asymmetric synthesis.

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers, which have distinct NMR spectra. This is achieved by using a chiral derivatizing agent or a chiral solvating agent (chiral shift reagent).[8][9]

  • Derivatization:

    • React the chiral product (containing a hydroxyl or amine group) with an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This reaction forms a mixture of diastereomeric esters or amides.

  • NMR Analysis:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture.

    • Identify a well-resolved signal (or set of signals) corresponding to a specific proton or fluorine atom in the molecule that is sufficiently different for the two diastereomers.

    • Integrate the signals for each diastereomer.

  • Data Analysis:

    • The ratio of the integrals of the corresponding signals for the two diastereomers is equal to the ratio of the enantiomers in the original product.

    • Calculate the enantiomeric excess from the integral values.

Comparative Data Presentation

To objectively evaluate the performance of this compound as a chiral auxiliary, the obtained enantiomeric excess values should be compared with those from well-established auxiliaries under identical reaction conditions. The data should be summarized in clear and concise tables.

Table 1: Comparison of Chiral Auxiliaries in an Asymmetric Alkylation Reaction

EntryChiral AuxiliaryElectrophileSolventTemperature (°C)Yield (%)ee (%)
1This compoundBenzyl bromideTHF-78DataData
2(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)Benzyl bromideTHF-78DataData
3(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)Benzyl bromideTHF-78DataData

Table 2: Comparison of Chiral Auxiliaries in an Asymmetric Aldol Reaction

EntryChiral AuxiliaryAldehydeLewis AcidYield (%)dr (syn:anti)ee (%) (syn)
1This compoundBenzaldehydeTiCl₄DataDataData
2(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)BenzaldehydeTiCl₄DataDataData
3(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)BenzaldehydeTiCl₄DataDataData

*Data fields are placeholders for experimental results.

Visualization of Workflows

Diagrams created using Graphviz can effectively illustrate the experimental and logical workflows for determining enantiomeric excess.

experimental_workflow cluster_reaction Asymmetric Synthesis cluster_analysis Enantiomeric Excess Determination start Prochiral Substrate + This compound reaction Asymmetric Reaction (e.g., Alkylation) start->reaction cleavage Auxiliary Cleavage reaction->cleavage hplc Chiral HPLC Analysis cleavage->hplc  Method 1 nmr NMR Analysis (with Chiral Reagent) cleavage->nmr  Method 2 data Data Analysis & ee Calculation hplc->data nmr->data end Result data->end Final ee Value

Caption: Workflow for Asymmetric Synthesis and ee Determination.

logical_relationship A Choice of Chiral Auxiliary (this compound) C Stereochemical Outcome A->C B Reaction Conditions (Solvent, Temperature, Reagents) B->C D Method of ee Determination (HPLC or NMR) C->D E Accuracy of ee Value D->E

Caption: Factors Influencing the Final ee Value.

Conclusion

While this compound presents an interesting chiral scaffold, its efficacy as a chiral auxiliary in asymmetric synthesis remains to be publicly demonstrated. This guide provides the necessary framework for researchers to conduct such an evaluation. By following standardized protocols for ee determination via chiral HPLC and NMR spectroscopy and presenting the results in a comparative format, a clear and objective assessment of this, or any novel chiral auxiliary, can be achieved. This systematic approach is essential for the continued development of new and efficient methods for the synthesis of enantiomerically pure compounds.

References

Determining the Diastereomeric Ratio of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the diastereomeric ratio of chiral molecules is paramount for ensuring the efficacy, safety, and quality of pharmaceutical compounds. This guide provides a comprehensive comparison of analytical techniques for determining the diastereomeric ratio of adducts of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a key intermediate in the synthesis of various bioactive molecules.

This publication objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of diastereomeric ratios of adducts derived from this compound. The information presented is supported by established experimental methodologies and aims to assist researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the diastereomeric ratio is contingent on several factors, including the nature of the adduct, the required accuracy and precision, sample availability, and instrumental access. The following table summarizes the key characteristics of NMR, Chiral HPLC, and LC-MS for this application.

FeatureNuclear Magnetic Resonance (NMR)Chiral High-Performance Liquid Chromatography (Chiral HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Exploits the different chemical environments of diastereomers, leading to distinct signals in the NMR spectrum. The ratio is determined by integrating these signals.Physically separates diastereomers based on their differential interactions with a chiral stationary phase.Separates diastereomers chromatographically, followed by detection and quantification based on their mass-to-charge ratio.
Sample Preparation Minimal, typically dissolution in a suitable deuterated solvent.Requires dissolution in the mobile phase; may necessitate derivatization for UV detection.Sample dissolution in a compatible solvent; may require optimization of ionization conditions.
Speed Relatively fast for a single sample, especially for crude reaction mixtures.Can be time-consuming due to the need for method development and longer run times for baseline separation.Fast analysis times are achievable with modern UPLC-MS/MS systems.
Sensitivity Lower sensitivity compared to chromatographic methods.High sensitivity, particularly with UV or other sensitive detectors.Very high sensitivity and selectivity, especially with tandem mass spectrometry (MS/MS).[1]
Accuracy & Precision High accuracy and precision are achievable with proper experimental setup (e.g., sufficient relaxation delays).Generally considered the gold standard for accuracy in determining stereoisomeric ratios.Provides accurate and precise quantification, particularly with the use of isotopically labeled internal standards.
Destructive Non-destructive; the sample can be recovered.Generally non-destructive.Destructive.

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the determination of the diastereomeric ratio of adducts of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for the direct determination of diastereomeric ratios in solution. The method relies on the principle that diastereomers are distinct chemical entities and, as such, their corresponding nuclei will resonate at slightly different frequencies in an NMR experiment, leading to separate signals.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the adduct sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Temperature: Maintain a constant temperature (e.g., 298 K) to avoid shifts in equilibrium.

    • Parameters:

      • Acquire a standard ¹H spectrum.

      • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest, to allow for full magnetization recovery and accurate integration.

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter(s) are often the most informative.

    • Carefully integrate the selected signals for each diastereomer.

    • The diastereomeric ratio is calculated from the ratio of the integration values. For instance, the ratio of the integrals of corresponding protons in the two diastereomers will give the diastereomeric ratio.[2]

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Adduct Sample B Dissolve in Deuterated Solvent A->B C Place Sample in NMR Spectrometer B->C D Acquire 1H Spectrum (Optimized Parameters) C->D E Identify Diastereomeric Signals D->E F Integrate Signals E->F G Calculate Diastereomeric Ratio F->G

Caption: Workflow for Diastereomeric Ratio Determination by NMR Spectroscopy.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of stereoisomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times.

Protocol:

  • Sample Preparation: Prepare a stock solution of the adduct sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture compatible with the mobile phase) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Instrumentation and Conditions:

    • Column: Select an appropriate chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for a wide range of compounds.[3]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is common for normal-phase chromatography. For reversed-phase, mixtures of water, acetonitrile, or methanol are used. Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) may be required to improve peak shape and resolution.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the adduct has significant absorbance (e.g., 220 nm or 254 nm).

  • Data Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the peaks corresponding to each diastereomer based on their retention times.

    • The area under each peak is proportional to the concentration of that diastereomer.

    • The diastereomeric ratio is calculated from the ratio of the peak areas.

Diagram of the Chiral HPLC Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_analysis Data Analysis A Prepare Adduct Solution B Inject Sample into HPLC System A->B C Separation on Chiral Column B->C D Detect with UV Detector C->D E Integrate Peak Areas D->E F Calculate Diastereomeric Ratio E->F

Caption: Workflow for Diastereomeric Ratio Determination by Chiral HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for complex mixtures or when very low concentrations of diastereomers need to be quantified.

Protocol:

  • Sample Preparation: Similar to HPLC, prepare a dilute solution of the adduct sample in a solvent compatible with the mobile phase.

  • Instrumentation and Conditions:

    • LC System: A UPLC or HPLC system capable of delivering reproducible gradients.

    • Column: A suitable chiral or achiral column can be used. If an achiral column is used, the diastereomers must have different retention times.

    • Mobile Phase: Typically consists of aqueous and organic phases with volatile additives like formic acid or ammonium formate to facilitate ionization.

    • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used. The mass spectrometer can be operated in full scan mode to identify the molecular ions of the diastereomers or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.

    • Ionization Mode: Positive or negative ion mode, depending on the chemical nature of the adduct.

  • Data Analysis:

    • Generate extracted ion chromatograms (EICs) for the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) of the diastereomers.

    • Integrate the peak areas for each separated diastereomer in the EIC.

    • The diastereomeric ratio is calculated from the ratio of the peak areas.

Diagram of the LC-MS Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation & MS Detection cluster_analysis Data Analysis A Prepare Dilute Adduct Solution B Inject into LC-MS System A->B C Chromatographic Separation B->C D Mass Spectrometric Detection C->D E Extract Ion Chromatograms D->E F Integrate Peak Areas E->F G Calculate Diastereomeric Ratio F->G

Caption: Workflow for Diastereomeric Ratio Determination by LC-MS.

Concluding Remarks

The determination of the diastereomeric ratio of this compound adducts can be reliably achieved using NMR, Chiral HPLC, and LC-MS.

  • NMR spectroscopy offers a rapid and non-destructive method suitable for direct analysis of reaction mixtures.

  • Chiral HPLC provides high-resolution separation and is often considered the benchmark for accuracy in stereoisomeric analysis.

  • LC-MS delivers exceptional sensitivity and selectivity, making it ideal for the analysis of complex samples and trace-level quantification.

The choice of the most suitable technique will depend on the specific requirements of the analysis, including the desired level of accuracy, sample complexity, and available instrumentation. For comprehensive characterization, the use of orthogonal methods, such as NMR and a chromatographic technique, is often recommended to ensure the utmost confidence in the determined diastereomeric ratio.

References

The Strategic Advantage of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in Complex Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical research and drug development, the selection of chiral building blocks is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic campaign. (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a key chiral synthon, offers a compelling case for its use in the construction of complex molecular architectures, particularly in the synthesis of innovative therapeutics like KRAS and PARP inhibitors. This guide provides a comprehensive cost-effectiveness analysis of this building block, comparing its primary synthetic routes and evaluating its performance against alternative strategies.

Executive Summary: Balancing Cost, Yield, and Stereochemical Integrity

This compound provides a strategically protected chiral scaffold that is instrumental in modern medicinal chemistry. Its cost-effectiveness is not merely a function of the price of the material itself, but a holistic consideration of the efficiency it imparts to a multi-step synthesis. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions, yet it is readily cleaved under mild acidic conditions, an attribute that is highly desirable in the synthesis of complex molecules with sensitive functional groups.[1]

The primary synthetic routes to this intermediate offer a trade-off between the cost of starting materials and the number of synthetic steps, a crucial consideration for scalability and process optimization. While alternative chiral synthons and protecting group strategies exist, the use of this compound often presents an optimal balance of stereochemical control, predictable reactivity, and economic viability for large-scale production.

Comparative Analysis of Synthetic Routes

Two principal synthetic pathways for the preparation of this compound are highlighted in the literature, each with distinct economic and procedural implications.

Route 1: From L-Alanine Methyl Ester Hydrochloride

This multi-step synthesis begins with the readily available and relatively inexpensive chiral pool starting material, L-alanine methyl ester hydrochloride. The synthesis proceeds through several transformations to construct the chiral piperazine core.

Route 2: From (2R,5S)-1-benzyl-2,5-dimethylpiperazine

This approach utilizes a more advanced intermediate, (2R,5S)-1-benzyl-2,5-dimethylpiperazine, which is then subjected to Boc protection and subsequent debenzylation. While this route is more convergent, the starting material is significantly more expensive.

Data Presentation: Quantitative Comparison of Synthetic Routes

ParameterRoute 1: From L-Alanine Methyl Ester HydrochlorideRoute 2: From (2R,5S)-1-benzyl-2,5-dimethylpiperazineAlternative: Asymmetric Hydrogenation of Pyrazines
Key Starting Materials L-Alanine methyl ester hydrochloride, Benzyl bromide, Boc-D-alanine(2R,5S)-1-benzyl-2,5-dimethylpiperazine, Di-tert-butyl dicarbonateSubstituted Pyrazine, Chiral Catalyst (e.g., Iridium-based)
Number of Steps ~5 steps2 steps1-2 steps
Overall Yield ModerateHighGood to Excellent
Key Reagents & Catalysts EDCI, DMAP, Trifluoroacetic acid, Palladium on CarbonTrimethylamine, Di-tert-butyl dicarbonate, Palladium on Carbon, Formic acidChiral phosphine ligands, Hydrogen gas
Purification Methods Multiple column chromatography stepsColumn chromatographyTypically requires purification
Scalability Feasible, but requires optimization of multiple stepsMore straightforward for scale-upCan be highly efficient but catalyst cost is a factor
Estimated Reagent Cost per gram of Product LowerHigherVariable (highly dependent on catalyst cost and loading)

Cost-Effectiveness Discussion

For large-scale manufacturing, the higher upfront cost of the starting material in Route 2 may be offset by the reduced number of steps, lower solvent and reagent consumption, and simpler purification procedures, leading to a lower overall manufacturing cost. Conversely, for smaller-scale laboratory synthesis, the lower cost of the initial starting materials in Route 1 might be more attractive, despite the longer synthetic sequence. Asymmetric hydrogenation presents a highly efficient and atom-economical alternative, though the cost and availability of the specialized chiral catalysts can be a significant barrier for some applications.[2]

Performance Comparison with Alternative Protecting Groups

The Boc group is a cornerstone of modern organic synthesis, but other protecting groups for the piperazine nitrogen, such as the Carboxybenzyl (Cbz) group, are also employed.

Protecting GroupIntroduction ConditionsCleavage ConditionsStabilityOrthogonality
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate, baseMild acid (e.g., TFA, HCl)Stable to base, hydrogenolysis, nucleophilesOrthogonal to Cbz, Fmoc
Carboxybenzyl (Cbz) Benzyl chloroformate, baseHydrogenolysis (H₂, Pd/C)Stable to mild acid and baseOrthogonal to Boc, Fmoc

The choice between Boc and Cbz often depends on the functional groups present in the rest of the molecule. The acid-lability of the Boc group makes it ideal for substrates that are sensitive to reductive cleavage, while the hydrogenolysis conditions for Cbz are suitable for molecules that are acid-sensitive. In the context of complex drug molecules like Adagrasib, where multiple synthetic transformations are required, the robust and orthogonal nature of the Boc group is often favored.[3][4]

Experimental Protocols

Synthesis of this compound via Route 2

Step 1: Boc Protection of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

To a solution of (2R,5S)-1-benzyl-2,5-dimethylpiperazine (3.52 g, 17.2 mmol) in tetrahydrofuran (50 mL) under ice cooling, triethylamine (2.12 g, 20.9 mmol) and di-tert-butyl dicarbonate (4.56 g, 20.9 mmol) are added.[5] The reaction mixture is stirred for 15 minutes at 0°C and then for 5.5 hours at room temperature.[5] Water is added, and the mixture is extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (hexane/ethyl acetate) to yield (2R,5S)-4-benzyl-2,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester.[5]

Step 2: Debenzylation

(2R,5S)-4-benzyl-2,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester (2.0 g, 6.57 mmol) is dissolved in methanol (60 mL) under an argon atmosphere. 10% Palladium on carbon (670 mg) and formic acid (1.5 g, 32.9 mmol) are added.[5] The mixture is stirred at room temperature for 2 hours.[5] The reaction mixture is then filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in chloroform and washed with a saturated aqueous sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated to afford this compound.[5]

Application in Drug Synthesis: The Case of KRAS G12C Inhibitors

The chiral piperazine motif is a common feature in many kinase inhibitors. For instance, the synthesis of Adagrasib (MRTX849), a potent covalent inhibitor of KRAS G12C, utilizes a chiral piperazine derivative.[3][4] The stereochemistry of the piperazine ring is crucial for the molecule's ability to bind effectively to the target protein. The use of a pre-formed, correctly configured chiral building block like this compound streamlines the synthesis and avoids a late-stage, and often challenging, chiral resolution.

Below is a conceptual workflow illustrating the integration of a protected chiral piperazine into the synthesis of a complex drug molecule.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product Chiral_Piperazine (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate Coupling SNAr Coupling Chiral_Piperazine->Coupling Core_Scaffold Heterocyclic Core (e.g., Tetrahydropyridopyrimidine) Core_Scaffold->Coupling Deprotection Boc Deprotection (TFA) Coupling->Deprotection Final_Coupling Amide Coupling Deprotection->Final_Coupling Drug_Molecule Active Pharmaceutical Ingredient (e.g., KRAS G12C Inhibitor) Final_Coupling->Drug_Molecule

Caption: Synthetic workflow for a KRAS G12C inhibitor.

Conclusion

This compound stands out as a highly valuable and cost-effective chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. While the initial procurement cost may be higher than that of basic starting materials, its use in a convergent synthetic strategy can lead to significant savings in terms of time, resources, and overall process complexity. The robust nature of the Boc protecting group, combined with the pre-defined stereochemistry of the piperazine core, offers a reliable and efficient pathway to advanced drug candidates, underscoring its strategic importance for researchers, scientists, and drug development professionals.

References

Literature review of chiral auxiliaries for specific asymmetric transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Chiral Auxiliaries for Asymmetric Transformations

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2] Chiral auxiliaries have emerged as a powerful and reliable tool for introducing chirality, enabling the diastereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These molecular scaffolds are temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired enantiomerically enriched product.[1][3] This guide provides a comparative overview of some of the most widely employed chiral auxiliaries for key asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions, supported by experimental data and detailed protocols.

Key Chiral Auxiliaries and Their Applications

Several classes of chiral auxiliaries have gained prominence due to their high efficacy, predictability, and the commercial availability of both enantiomers. Among the most successful are Evans' oxazolidinones, Oppolzer's camphorsultams, Myers' pseudoephedrine amides, Enders' SAMP/RAMP hydrazones, and menthol derivatives like 8-phenylmenthol.[4][5][6]

  • Oppolzer's Camphorsultams: These camphor-derived auxiliaries possess a rigid bicyclic structure that creates a well-defined chiral environment, leading to high levels of asymmetric induction in a variety of reactions, including alkylations, aldol reactions, and cycloadditions.[6][10][11]

  • Myers' Pseudoephedrine Amides: Pseudoephedrine, a readily available and inexpensive chiral starting material, can be converted into chiral amides that serve as effective auxiliaries for the asymmetric alkylation of enolates.[1][5]

  • Enders' SAMP/RAMP Hydrazones: (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are used to form chiral hydrazones with aldehydes and ketones, enabling highly diastereoselective alkylation reactions.[5][]

  • 8-Phenylmenthol: This menthol derivative has proven to be an effective chiral auxiliary in asymmetric Diels-Alder reactions and alkylations.[1][][12]

Performance Comparison in Asymmetric Transformations

The efficacy of a chiral auxiliary is primarily assessed by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, along with the chemical yield of the reaction. The following tables summarize the performance of these key chiral auxiliaries in specific asymmetric transformations as reported in the literature.

Table 1: Asymmetric Alkylation of Propionyl Derivatives

Chiral AuxiliaryElectrophileBaseDiastereomeric Excess (de)Yield (%)
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromideLDA>99%90-95%
(1R,2S)-PseudoephedrineMethyl iodideLDA>98%85%
(S)-(-)-2,10-CamphorsultamAllyl iodiden-BuLi>98%92%
SAMPIodomethaneLDA>95%85%

Table 2: Asymmetric Aldol Reaction with Benzaldehyde

Chiral Auxiliary on Propionyl UnitLewis AcidDiastereomeric Ratio (syn:anti)Diastereomeric Excess (de) of major isomerYield (%)
(S)-4-Benzyl-2-oxazolidinoneBu₂BOTf, DIPEA>99:1>98%80-90%
(1S,2R)-10,2-CamphorsultamTiCl₄95:590%85%
(R,R)-PseudoephedrineMgBr₂97:394%75%

Table 3: Asymmetric Diels-Alder Reaction with Cyclopentadiene

Dienophile (Acryloyl derivative of)Lewis Acidendo:exo ratioDiastereomeric Excess (de) of endo isomerYield (%)
(S)-4-Benzyl-2-oxazolidinoneEt₂AlCl>99:195%90%
(1S,2R)-10,2-CamphorsultamTiCl₄91:9>98%88%
(-)-8-PhenylmentholEt₂AlCl90:1099%85%

Experimental Protocols

Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative experimental protocols for key asymmetric transformations.

Evans' Asymmetric Alkylation

1. Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF (0.5 M) at 0 °C is added n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 equiv) is added, and the reaction mixture is stirred for 1 hour at 0 °C. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

2. Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv, prepared from diisopropylamine and n-butyllithium) is added dropwise, and the solution is stirred for 30 minutes. Benzyl bromide (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product, which is then purified by flash chromatography.[5]

3. Cleavage of the Chiral Auxiliary: The alkylated product (1.0 equiv) is dissolved in a mixture of THF and water (4:1, 0.2 M). Lithium hydroxide (2.0 equiv) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction mixture is diluted with water and the chiral auxiliary is extracted with dichloromethane. The aqueous layer is acidified with 1 M HCl and the chiral carboxylic acid is extracted with ethyl acetate. The organic layers are dried and concentrated to yield the product.

Oppolzer's Asymmetric Diels-Alder Reaction

The N-acryloyl derivative of Oppolzer's sultam (1.0 equiv) is dissolved in dry dichloromethane (0.1 M) and cooled to -78 °C. Diethylaluminum chloride (Et₂AlCl) (1.2 equiv, 1.0 M in hexanes) is added dropwise, and the mixture is stirred for 30 minutes. Freshly distilled cyclopentadiene (3.0 equiv) is then added, and the reaction is stirred at -78 °C for 3-6 hours. The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the Diels-Alder adduct.

Visualizing Asymmetric Synthesis Workflow

The general workflow for the application of a chiral auxiliary in asymmetric synthesis can be visualized as a three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_end Final Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Intermediate Substrate-Auxiliary Adduct Attachment->Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Chiral Auxiliary Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary (for reuse) Cleavage->Recovered_Auxiliary Intermediate->Diastereoselective_Reaction Diastereomeric_Product->Cleavage

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Mechanism of Stereodirection: Evans' Oxazolidinone in Aldol Reaction

The high diastereoselectivity observed with Evans' oxazolidinones in aldol reactions is attributed to the formation of a rigid, chelated transition state. The (Z)-enolate, formed under standard conditions, coordinates to a Lewis acid (e.g., a boron triflate), which then chelates the incoming aldehyde. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.

Evans_Aldol_Mechanism cluster_enolate Formation of (Z)-Enolate cluster_transition_state Chelated Transition State cluster_product Product Formation N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate (Z)-Enolate N_Acyl_Oxazolidinone->Z_Enolate + Base Base Base (e.g., LDA) Z_Enolate_TS (Z)-Enolate Transition_State Rigid Chelated Transition State Z_Enolate_TS->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) Lewis_Acid->Transition_State Syn_Aldol_Adduct syn-Aldol Adduct Transition_State_Product->Syn_Aldol_Adduct Attack from less hindered face

Caption: Stereochemical control in the Evans' asymmetric aldol reaction.

Conclusion

The selection of a chiral auxiliary is a critical step in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's camphorsultams, and other auxiliaries discussed herein have demonstrated broad utility and high levels of stereocontrol in a variety of transformations. The choice of a specific auxiliary will depend on the nature of the substrate and the desired transformation, with the provided data and protocols serving as a valuable guide for researchers in the field. The continued development of new and more efficient chiral auxiliaries remains an active area of research, promising even greater control over the synthesis of complex chiral molecules.

References

Safety Operating Guide

Proper Disposal of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a common reagent in drug development and organic synthesis. Adherence to these protocols is essential for researchers, scientists, and all laboratory personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all relevant personnel are trained on the proper handling and storage of piperazine derivatives.[3] Personal protective equipment (PPE) is mandatory to minimize exposure.

Personal Protective Equipment (PPE) Summary

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldMust meet ANSI Z.87.1 standards to protect against splashes. A face shield should be worn over goggles for maximum protection.[4][5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term contact. For extended handling, consult the glove manufacturer's resistance guide.[4][5]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against incidental contact. For larger quantities, impervious clothing may be necessary.[6]
Respiratory Protection NIOSH-approved RespiratorUse in a well-ventilated area, preferably a chemical fume hood.[7] If ventilation is inadequate or dust is generated, a respirator is required.[3][8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound in solid form, as solutions, and for contaminated labware.

1. Waste Identification and Segregation:

  • Properly identify all waste streams containing this compound.[9]

  • Segregate waste into designated containers: solid waste, non-halogenated organic solvent waste, and aqueous waste. Do not mix incompatible waste streams.[4][10]

2. Solid Waste Disposal:

  • Collect all solid waste, including residual amounts of the compound, contaminated weighing paper, and wipes, in a clearly labeled hazardous waste container.[4]

  • The container should be made of a compatible material, be in good condition with no leaks, and kept closed except when adding waste.[10]

3. Liquid Waste Disposal (Organic and Aqueous Solutions):

  • Organic Solutions: Collect liquid waste containing this compound dissolved in non-halogenated organic solvents in a designated, sealed, and properly labeled container for non-halogenated waste.[4][11]

  • Aqueous Solutions: Collect aqueous solutions in a separate, labeled container. While some aqueous solutions can be disposed of down the sanitary sewer after neutralization, this is not recommended for piperazine derivatives without explicit approval from your institution's environmental health and safety (EHS) office.[11]

4. Disposal of Contaminated Labware:

  • Glassware: Whenever possible, decontaminate grossly contaminated glassware by rinsing with a suitable solvent.[11] The rinsate must be collected and treated as hazardous waste.[10] After thorough rinsing, the glassware can be washed and reused or disposed of in the appropriate glass disposal container.[11]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[9]

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[10]

  • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[10]

  • After triple-rinsing and air drying, the container may be disposed of in the regular trash, or preferably, reused for compatible waste collection after relabeling.[10][12]

6. Labeling and Storage of Waste:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, the date of accumulation, and any associated hazards.[9][10] Chemical formulas or abbreviations are not acceptable.[10]

  • Store waste containers in a secure, designated area away from incompatible materials.[9]

7. Professional Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal service.[9] Never dispose of this chemical down the drain or in the regular trash without following the decontamination procedures outlined above.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound cluster_start Start cluster_waste_type Waste Type cluster_liquid_type Liquid Waste Type cluster_disposal_actions Disposal Actions start Identify Waste Containing This compound solid_waste Solid Waste (e.g., powder, contaminated wipes) start->solid_waste liquid_waste Liquid Waste start->liquid_waste labware Contaminated Labware start->labware empty_container Empty Original Container start->empty_container solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container organic_solution Organic Solution liquid_waste->organic_solution Is it an organic solvent? aqueous_solution Aqueous Solution liquid_waste->aqueous_solution Is it an aqueous solution? decontaminate Decontaminate Labware (Triple Rinse) labware->decontaminate empty_container->decontaminate organic_container Collect in Labeled Non-Halogenated Waste Container organic_solution->organic_container aqueous_container Collect in Labeled Aqueous Waste Container aqueous_solution->aqueous_container professional_disposal Arrange for Professional Disposal (Contact EHS) solid_container->professional_disposal organic_container->professional_disposal aqueous_container->professional_disposal dispose_labware Dispose of Labware in Appropriate Container (Glass/Sharps) decontaminate->dispose_labware For Labware collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate Yes dispose_container Dispose of Container in Regular Trash or Reuse decontaminate->dispose_container For Container collect_rinsate->professional_disposal

Caption: Disposal decision workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.